(1r,4r)-Methyl 4-formylcyclohexanecarboxylate
Description
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Properties
IUPAC Name |
methyl 4-formylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARSGJZNVQJRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969303 | |
| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54274-80-5 | |
| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a bifunctional organic molecule with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, synthesis, spectroscopic profile, and safety information.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. Its structure features a cyclohexane ring substituted with a methyl ester and a formyl group in a trans configuration. This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54274-80-5 | [1][2][3] |
| Molecular Formula | C₉H₁₄O₃ | [1][4] |
| Molecular Weight | 170.21 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 236.4 ± 33.0 °C (Predicted) | [3] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in water (4.1 g/L at 25 °C) | [4] |
| Storage | Store in a freezer under an inert atmosphere (-20°C) | [3] |
Synthesis
A common and efficient method for the synthesis of this compound is the Swern oxidation of its precursor, methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate.[1]
Experimental Protocol: Swern Oxidation
Materials:
-
Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve DMSO (2.0 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DMSO solution.
-
After 15 minutes, add a solution of methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 45 minutes.
-
Add triethylamine (5.0 equivalents) to the flask and stir for an additional 30 minutes, allowing the mixture to warm to room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound via Swern Oxidation.
Spectroscopic Data
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.65 | s | 1H | -CHO |
| 3.67 | s | 3H | -OCH₃ |
| 2.30 - 2.45 | m | 1H | CH-CHO |
| 2.15 - 2.28 | m | 1H | CH-COOCH₃ |
| 1.95 - 2.10 | m | 2H | Cyclohexane CH₂ |
| 1.50 - 1.65 | m | 2H | Cyclohexane CH₂ |
| 1.30 - 1.45 | m | 4H | Cyclohexane CH₂ |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 204.5 | -CHO |
| 175.8 | -COOCH₃ |
| 51.6 | -OCH₃ |
| 49.8 | CH-CHO |
| 42.5 | CH-COOCH₃ |
| 28.7 | Cyclohexane CH₂ |
| 25.4 | Cyclohexane CH₂ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930, 2860 | Strong | C-H stretch (cyclohexane) |
| 2720 | Medium | C-H stretch (aldehyde) |
| 1735 | Strong | C=O stretch (ester) |
| 1720 | Strong | C=O stretch (aldehyde) |
| 1450 | Medium | C-H bend (cyclohexane) |
| 1170 | Strong | C-O stretch (ester) |
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak at m/z = 170, corresponding to the molecular weight of the compound.[1]
Caption: Proposed major fragmentation pathways for this compound in mass spectrometry.
Biological Activity
While there is limited direct research on the biological activity of this compound, studies on derivatives of the corresponding carboxylic acid, 4-formylcyclohexane-1-carboxylic acid, have indicated potential pharmacological relevance. These derivatives have been investigated for their role as mitofusin agonists, which could have implications for mitochondrial function and may be of interest in the study of neurodegenerative diseases. Further research is required to explore the specific biological effects of the methyl ester derivative.
Safety and Handling
This compound is considered hazardous. The following is a summary of its hazard and precautionary statements.
Table 5: Hazard and Precautionary Statements
| Hazard Statement | Code | Precautionary Statement | Code |
| Harmful if swallowed | H302 | Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |
| Causes skin irritation | H315 | Wear protective gloves/protective clothing/eye protection/face protection | P280 |
| Causes serious eye irritation | H319 | IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell | P301+P312 |
| May cause respiratory irritation | H335 | IF ON SKIN: wash with plenty of soap and water | P302+P352 |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305+P351+P338 |
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
This technical guide provides a foundational understanding of the chemical properties of this compound. As a versatile synthetic intermediate, further exploration of its reactivity and potential biological applications is warranted.
References
An In-depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate (CAS 54274-80-5)
This technical guide provides a comprehensive overview of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a bifunctional organic molecule containing both an aldehyde and a methyl ester functional group attached to a cyclohexane ring. These reactive sites make it a versatile building block in the synthesis of more complex molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 54274-80-5 | [1][2] |
| Molecular Formula | C₉H₁₄O₃ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1][2] |
| IUPAC Name | methyl (1r,4r)-4-formylcyclohexane-1-carboxylate | ChemSpider |
| Synonyms | trans-Methyl 4-formylcyclohexanecarboxylate, Methyl trans-4-formylcyclohexane-1-carboxylate | [3] |
| SMILES | O=C(OC)C1CCC(C=O)CC1 | PubChem |
| InChI | InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3/t7-,8- | PubChem |
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Colorless to light yellow liquid | [3] |
| Boiling Point | 236.4 ± 33.0 °C (Predicted) | [3] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Information not available. Expected to be soluble in common organic solvents. | N/A |
| Refractive Index | Information not available. | N/A |
Spectroscopic Data
Table 3: Spectroscopic Data
| Technique | Data | Source |
| Mass Spectrometry (MS) | m/z: 170 (M+) | [3] |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | A database entry for "4-Formyl-1-cyclohexanecarboxylic acid methyl ester" exists, suggesting the availability of this data, though access is restricted. Expected signals would include those for the aldehyde carbon (~200 ppm), ester carbonyl (~175 ppm), methoxy group (~50 ppm), and aliphatic carbons of the cyclohexane ring. | [4] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Expected signals would include a singlet for the aldehyde proton (~9.7 ppm), a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the cyclohexane ring protons. | N/A |
| Infrared Spectroscopy (IR) | Expected characteristic peaks would include a strong C=O stretching band for the aldehyde (~1725 cm⁻¹), a strong C=O stretching band for the ester (~1735 cm⁻¹), and C-H stretching bands for the aliphatic and aldehyde protons. | N/A |
Synthesis
This compound is typically synthesized by the oxidation of the corresponding primary alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. A common and efficient method for this transformation is the Swern oxidation.
Experimental Protocol: Swern Oxidation
This protocol is based on a general procedure for the Swern oxidation of methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate.[3]
Materials:
-
(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM, cooled to -78 °C, is slowly added a solution of DMSO (2.4 equivalents) in anhydrous DCM.
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM is added dropwise, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 equivalents) is added dropwise, and the mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the addition of water.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound via Swern oxidation.
Application in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the class of cholesterol-lowering drugs known as statins. It serves as a key building block for the construction of the complex side chains characteristic of these molecules.
Intermediate in the Synthesis of HMG-CoA Reductase Inhibitors (Statins)
This compound is a precursor in the synthesis of potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5] One of the most prominent examples is its use in the synthesis of Atorvastatin.[6][7] The synthesis typically involves a multi-step sequence where the aldehyde functionality of this compound is elaborated into the characteristic dihydroxy heptanoic acid side chain of the statin.
A key transformation in the synthesis of the pyrrole core of Atorvastatin is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[8][9] While this compound itself is not directly used in the Paal-Knorr step, it is a precursor to the chiral amine side-chain component required for this reaction.
Caption: Logical relationship of this compound as a precursor in Statin synthesis.
Signaling Pathway: Mechanism of Action of HMG-CoA Reductase Inhibitors
Statins, synthesized using intermediates like this compound, exert their therapeutic effect by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial early step in the cholesterol biosynthesis pathway. By blocking this step, statins reduce the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream, thereby lowering the risk of atherosclerosis and cardiovascular disease.
Caption: Signaling pathway illustrating the mechanism of action of HMG-CoA reductase inhibitors (Statins).
Safety and Handling
This compound should be handled in a well-ventilated area by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Table 4: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a critical building block for the synthesis of HMG-CoA reductase inhibitors. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals engaged in drug discovery and development.
References
- 1. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 54274-80-5 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
An In-depth Technical Guide to the Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a key building block in the development of various pharmaceutical agents. The document details the primary synthetic pathway, explores potential alternative routes, and provides relevant experimental data and characterization.
Introduction
This compound, also known as trans-methyl 4-formylcyclohexanecarboxylate, is a bifunctional molecule featuring both an aldehyde and a methyl ester on a cyclohexane ring. This specific stereoisomer (1r,4r) is of significant interest in medicinal chemistry due to its defined spatial orientation, which is crucial for molecular recognition and binding in biological systems. Its synthesis is a critical step in the preparation of more complex drug candidates. This guide focuses on the prevalent and effective methods for its preparation.
Primary Synthesis Pathway: Swern Oxidation
The most commonly cited and reliable method for the synthesis of this compound is the Swern oxidation of its corresponding alcohol precursor, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. This method is favored for its mild reaction conditions and high yields.
The overall transformation is depicted in the following reaction scheme:
Figure 1: Swern Oxidation Pathway.
Experimental Protocol: Swern Oxidation
This protocol is based on a general procedure for the synthesis of trans-methyl-4-formylcyclohexanecarboxylic acid.[1]
Materials:
-
(1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Aqueous hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is prepared in a flask under an inert atmosphere and cooled to -78 °C.
-
Dimethyl sulfoxide (2.4 equivalents) is slowly added to the cooled solution, and the mixture is stirred for 5 minutes at -50 °C.
-
A solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous dichloromethane is then added dropwise at -65 °C.
-
After stirring for 30 minutes, triethylamine (5.0 equivalents) is added to the reaction mixture.
-
The reaction is allowed to warm to -10 °C and then quenched by the addition of 1 M aqueous hydrochloric acid.
-
The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate | [1] |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | -78 °C to -10 °C | [1] |
| Yield | Quantitative | [1] |
Alternative Synthesis Pathways
While Swern oxidation is a highly effective method, other synthetic strategies can be considered, depending on the availability of starting materials and desired scale-up conditions. These include other oxidation methods and pathways starting from unsaturated precursors.
Figure 2: Conceptual Alternative Synthesis Routes.
Other Oxidation Methods
Besides the Swern oxidation, other common methods for the oxidation of primary alcohols to aldehydes could be employed:
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder oxidizing agent than chromic acid and can effectively convert primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids. The reaction is typically carried out in dichloromethane.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is another mild and selective oxidizing agent for primary alcohols. It offers the advantage of being non-toxic (compared to chromium-based reagents) and the reaction can be performed at room temperature.
Ozonolysis of an Alkene Precursor
An alternative approach involves the oxidative cleavage of a carbon-carbon double bond. If a suitable precursor such as methyl (1r,4r)-4-vinylcyclohexanecarboxylate is available, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide or zinc) would yield the desired aldehyde.
Hydroformylation of an Alkene Precursor
Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond. Starting with a precursor like methyl (1r,4r)-cyclohex-3-enecarboxylate, hydroformylation could potentially introduce the formyl group at the 4-position. This method often requires a transition metal catalyst (e.g., rhodium or cobalt) and high pressures of carbon monoxide and hydrogen. The regioselectivity of the formylation would be a critical factor to control in this approach.
Characterization Data
Accurate characterization of the final product is essential to confirm its identity and purity.
Spectroscopic Data
| Technique | Data |
| Mass Spectrometry (MS) | m/e: 170 (M+)[1] |
| ¹³C NMR | Awaiting specific data for the (1r,4r) isomer. A general spectrum for 4-formyl-1-cyclohexanecarboxylic acid methyl ester is available in spectral databases.[2] |
| ¹H NMR | Awaiting specific data for the (1r,4r) isomer. |
| Infrared (IR) Spectroscopy | Awaiting specific data for the (1r,4r) isomer. |
Conclusion
The synthesis of this compound is most reliably achieved through the Swern oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, offering high yields under mild conditions. Alternative pathways, including other oxidation methods, ozonolysis, and hydroformylation, present viable, albeit potentially less direct or optimized, routes. For drug development professionals, the choice of synthetic route will depend on factors such as starting material availability, scalability, and cost-effectiveness. Further research to fully characterize the spectroscopic properties of the (1r,4r) isomer is recommended for robust quality control in a pharmaceutical setting.
References
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and validation of these findings.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: trans-Methyl 4-formylcyclohexanecarboxylate, Methyl trans-4-formylcyclohexane-1-carboxylate
-
CAS Number: 54274-80-5[1]
-
Molecular Weight: 170.21 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.6 | s | 1H | -CHO |
| ~3.67 | s | 3H | -OCH₃ |
| ~2.5 | m | 1H | H-1 (methine) |
| ~2.3 | m | 1H | H-4 (methine) |
| ~2.1 | m | 2H | Cyclohexane (axial) |
| ~1.6 | m | 2H | Cyclohexane (equatorial) |
| ~1.4 | m | 4H | Cyclohexane (axial/equatorial) |
Table 2: ¹³C NMR Spectroscopic Data
A ¹³C NMR spectrum for 4-Formyl-1-cyclohexanecarboxylic acid methyl ester is available through spectral databases, and the data is consistent with the expected structure.[3]
| Chemical Shift (δ) ppm | Assignment |
| ~204 | -CHO |
| ~176 | -C=O (ester) |
| ~51 | -OCH₃ |
| ~48 | C-4 |
| ~43 | C-1 |
| ~29 | Cyclohexane CH₂ |
| ~25 | Cyclohexane CH₂ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930, ~2860 | Strong | C-H stretch (cyclohexane) |
| ~2720 | Medium | C-H stretch (aldehyde) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (aldehyde) |
| ~1450 | Medium | CH₂ scissoring (cyclohexane) |
| ~1200, ~1170 | Strong | C-O stretch (ester) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 170 | Moderate | [M]⁺ (Molecular Ion) |
| 169 | Moderate | [M-H]⁺ |
| 141 | High | [M-CHO]⁺ |
| 139 | High | [M-OCH₃]⁺ |
| 111 | Moderate | [M-COOCH₃]⁺ |
| 81 | High (Base Peak) | [C₆H₉]⁺ |
| 55 | High | [C₄H₇]⁺ |
Experimental Protocols
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-4096.
-
Spectral Width: 0-220 ppm.
-
Reference: CDCl₃ at 77.16 ppm.
-
-
Sample Preparation: A small drop of the neat liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Processing: The resulting spectrum should be baseline-corrected.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate or methanol to a concentration of approximately 1 mg/mL.
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide on the Solubility of trans-Methyl 4-formylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of trans-Methyl 4-formylcyclohexanecarboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information and established experimental protocols for its determination.
Qualitative Solubility Profile
Based on the principles of "like dissolves like" and the solubility of similar organic compounds, a qualitative solubility profile for trans-Methyl 4-formylcyclohexanecarboxylate can be inferred. The presence of a polar ester group and a polar aldehyde group, combined with a nonpolar cyclohexane ring, suggests solubility in a range of organic solvents.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Slightly soluble to soluble | The ester and aldehyde groups can form hydrogen bonds with protic solvents. However, the nonpolar cyclohexane backbone may limit high solubility in water. Solubility is expected to be higher in alcohols like ethanol and methanol. |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF) | Soluble | The polarity of these solvents can interact with the polar functional groups of the molecule, leading to good solubility. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Slightly soluble to insoluble | The nonpolar cyclohexane ring will have some affinity for nonpolar solvents, but the polar functional groups will limit overall solubility. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. A related compound, Methyl 4-ketocyclohexanecarboxylate, is noted to be soluble in Chloroform and Methanol.[1] |
| Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)) | Soluble | Ethers are good solvents for many organic compounds of moderate polarity. |
| Aqueous Acidic Solutions (e.g., 5% HCl) | Insoluble | The molecule does not possess a basic functional group that would be protonated by a dilute acid to form a water-soluble salt.[2][3] |
| Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO3) | Insoluble | The ester group could be susceptible to hydrolysis under strong basic conditions over time, but immediate significant solubility due to salt formation is not expected as it is not an acidic compound.[2][3] |
| Concentrated Sulfuric Acid | Soluble | Most organic compounds containing oxygen are soluble in cold, concentrated sulfuric acid due to protonation of the oxygen atoms.[4] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an organic compound like trans-Methyl 4-formylcyclohexanecarboxylate. This protocol is based on standard laboratory procedures for qualitative solubility testing.[2][3][4][5][6]
Objective: To determine the solubility of the test compound in various solvents.
Materials:
-
Test compound (trans-Methyl 4-formylcyclohexanecarboxylate)
-
Small test tubes
-
Graduated cylinders or pipettes
-
Spatula
-
Vortex mixer (optional)
-
Solvents: Water, Diethyl ether, 5% NaOH solution, 5% NaHCO3 solution, 5% HCl solution, Concentrated H2SO4.
Procedure:
-
Initial Solvent Screening (Water and Ether):
-
Place approximately 25 mg of the solid compound (or 0.05 mL if liquid) into a small test tube.[2]
-
Add 0.75 mL of the solvent (water or diethyl ether) in small portions.[2]
-
After each addition, shake the test tube vigorously for 10-20 seconds.[3]
-
Observe if the compound dissolves completely. If it dissolves, it is considered soluble. If it does not dissolve, it is considered insoluble.[6]
-
-
Aqueous Acid and Base Solubility:
-
If the compound is insoluble in water, use a fresh sample for each of the following tests.
-
To a test tube containing 25 mg of the compound, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[2] Observe for solubility.
-
Repeat the process in a separate test tube with 5% NaHCO3 solution.[2]
-
Repeat the process in a separate test tube with 5% HCl solution.[2]
-
-
Solubility in Concentrated Sulfuric Acid:
-
If the compound is insoluble in water, 5% NaOH, and 5% HCl, test its solubility in concentrated sulfuric acid.
-
Carefully add about 0.5 mL of cold, concentrated H2SO4 to a dry test tube containing approximately 25 mg of the compound.[4]
-
Observe for any reaction (e.g., color change, heat evolution) and whether the compound dissolves.[4]
-
Interpretation of Results:
-
Solubility in water suggests the presence of polar functional groups and a relatively small molecular size.
-
Solubility in ether suggests a nonpolar or low-polarity compound.
-
Solubility in 5% NaOH indicates an acidic functional group, such as a carboxylic acid or a phenol.
-
Solubility in 5% NaHCO3 indicates a strongly acidic functional group, typically a carboxylic acid.
-
Solubility in 5% HCl indicates a basic functional group, most commonly an amine.
-
Solubility in concentrated H2SO4 is characteristic of compounds containing heteroatoms (like oxygen or nitrogen) or unsaturation (alkenes, alkynes, aromatic rings).
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of an organic compound.
Caption: A flowchart of the experimental workflow for determining the solubility of an organic compound.
References
Methyl trans-4-formylcyclohexane-1-carboxylate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl trans-4-formylcyclohexane-1-carboxylate is a bifunctional organic molecule of interest in pharmaceutical and chemical synthesis. Its structure, incorporating both an aldehyde and a methyl ester, presents specific challenges regarding its stability and dictates stringent storage and handling protocols. This technical guide provides an in-depth analysis of the potential degradation pathways, recommended storage conditions, and a framework for systematic stability testing of this compound. The information herein is intended to ensure the integrity of the molecule during research and development activities.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point (Predicted) | 236.4 ± 33.0 °C |
| Density (Predicted) | 1.129 ± 0.06 g/cm³ |
| Synonyms | (1r,4r)-methyl 4-formylcyclohexanecarboxylate, trans-Methyl 4-formylcyclohexanecarboxylate |
Stability Profile and Potential Degradation Pathways
The stability of Methyl trans-4-formylcyclohexane-1-carboxylate is primarily influenced by its aldehyde functional group, which is susceptible to oxidation and other nucleophilic additions. The ester group is generally more stable but can undergo hydrolysis under acidic or basic conditions.
Key Degradation Pathways:
-
Oxidation: The aldehyde moiety is readily oxidized to a carboxylic acid, especially in the presence of air (autoxidation) or other oxidizing agents. This is a common degradation pathway for aldehydes and can be accelerated by light, heat, and the presence of metal ions.[1]
-
Reduction: While less common under typical storage conditions, the aldehyde can be reduced to the corresponding primary alcohol in the presence of reducing agents.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of strong acids or bases, or upon prolonged storage.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid and methanol. This reaction is catalyzed by acids or bases and is temperature-dependent.
A visual representation of the primary degradation pathways is provided below.
References
An In-depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate: Synthesis, Properties, and Application in Drug Development
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate , a key synthetic intermediate, holds significant importance for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its crucial role in the pharmaceutical industry, particularly in the synthesis of the antifibrinolytic drug, Tranexamic acid.
Core Chemical Properties and Data
This compound is a disubstituted cyclohexane derivative with the aldehyde and methyl ester functional groups in a trans configuration. This stereochemistry is crucial for its application in the synthesis of the trans isomer of Tranexamic acid.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 54274-80-5 | [1] |
| Molecular Formula | C₉H₁₄O₃ | [1][2][3] |
| Molecular Weight | 170.21 g/mol | [4] |
| Predicted Boiling Point | 236.4 ± 33.0 °C | [5] |
| Predicted Density | 1.129 ± 0.06 g/cm³ | N/A |
| Mass Spectrometry (m/e) | 170 (M+) | [2] |
Synthesis of this compound
The most commonly cited method for the synthesis of this compound is the Swern oxidation of its corresponding alcohol, (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
Experimental Protocol: Swern Oxidation
This procedure involves the oxidation of the primary alcohol to an aldehyde using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures.
Materials:
-
(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM is cooled to -78 °C.
-
Dimethyl sulfoxide (2.4 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 5 minutes.
-
A solution of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 30 minutes.
-
Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched by the addition of 1 M HCl.
-
The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound, which can often be used in the next step without further purification.[2]
Quantitative Data:
-
Yield: Quantitative yields have been reported for the Swern oxidation step.[2]
Application in Drug Development: Synthesis of Tranexamic Acid
This compound is a pivotal intermediate in the industrial synthesis of Tranexamic acid, an essential antifibrinolytic agent used to treat or prevent excessive blood loss.[4][6] The synthesis involves the conversion of the aldehyde group to an aminomethyl group.
Experimental Protocol: Reductive Amination
This two-step process typically involves the formation of an intermediate oxime followed by its reduction.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
-
Raney Nickel or Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Sodium hydroxide (for hydrolysis)
Procedure:
-
Oxime Formation: this compound is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in methanol to form the corresponding oxime.
-
Reduction: The resulting oxime is then subjected to catalytic hydrogenation using a catalyst such as Raney Nickel or Pd/C under a hydrogen atmosphere. This reduces the oxime to the primary amine.
-
Hydrolysis: The methyl ester is subsequently hydrolyzed using a base, such as sodium hydroxide, to yield Tranexamic acid.
-
Purification: The final product, trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid), is purified by crystallization.
Spectroscopic Characterization
While detailed experimental spectra for this compound are not widely published, the following are expected characteristic signals based on its structure.
¹H NMR Spectroscopy (Predicted):
-
Aldehyde proton (-CHO): A singlet or a triplet (due to coupling with the adjacent methine proton) in the region of 9.5-10.0 ppm.
-
Methyl ester protons (-OCH₃): A sharp singlet around 3.6-3.7 ppm.
-
Cyclohexane protons: A series of multiplets in the range of 1.2-2.5 ppm. The protons alpha to the carbonyl groups (ester and aldehyde) would appear further downfield.
¹³C NMR Spectroscopy (Predicted):
-
Aldehyde carbonyl carbon: A signal in the region of 200-205 ppm.
-
Ester carbonyl carbon: A signal around 175 ppm.
-
Methyl ester carbon (-OCH₃): A signal around 51-52 ppm.
-
Cyclohexane carbons: Signals in the aliphatic region of 25-50 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
Aldehyde C=O stretch: A strong absorption band around 1725-1740 cm⁻¹.
-
Ester C=O stretch: A strong absorption band around 1735-1750 cm⁻¹.
-
C-H stretch of the aldehyde: Two weak bands around 2820 and 2720 cm⁻¹.
-
C-O stretch of the ester: A band in the region of 1000-1300 cm⁻¹.
Conclusion
This compound is a valuable and well-defined chemical entity with a critical application in the pharmaceutical industry. Its efficient synthesis via Swern oxidation and its role as a direct precursor to Tranexamic acid make it a compound of high interest for process chemists and drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for its synthesis and application in a research and development setting. Further publication of experimental spectroscopic and physical data would be beneficial to the scientific community.
References
- 1. This compound [infochems.co.kr]
- 2. This compound | 54274-80-5 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Methyl (1R,4R)-4-Formylcyclohexane-1-Carboxylate - Protheragen [protheragen.ai]
- 5. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid | C8H12O3 | CID 21993286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
Introduction
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a versatile bifunctional molecule that serves as a valuable starting material in organic synthesis.[1][2][3] Its structure incorporates a reactive aldehyde group and a methyl ester, both of which can be selectively targeted to generate a diverse array of molecular architectures. The trans-configuration of the substituents on the cyclohexane ring provides stereochemical control, making it an attractive building block for the synthesis of complex molecules, including active pharmaceutical ingredients and materials with specific conformational properties. This document outlines key synthetic transformations that can be performed on this compound, providing detailed protocols and expected outcomes for researchers in drug development and chemical synthesis.
Application Notes
The aldehyde functionality of this compound is a prime site for carbon-carbon and carbon-nitrogen bond formation, enabling the introduction of a wide range of functional groups and the extension of the carbon skeleton. These transformations are fundamental in medicinal chemistry for the generation of compound libraries for screening and in materials science for the synthesis of novel polymers and liquid crystals.
Key synthetic applications include:
-
Reductive Amination: Introduction of primary and secondary amines to form substituted aminomethylcyclohexane derivatives. These products are valuable intermediates for the synthesis of biologically active compounds.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of various substituted vinyl groups.[4][5] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with good stereocontrol.
-
Knoevenagel Condensation: Reaction with active methylene compounds to produce α,β-unsaturated systems.[6] These products are versatile intermediates for further transformations, including Michael additions and Diels-Alder reactions.
-
Aldol Condensation: A base-catalyzed reaction that can lead to the formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds, extending the carbon chain.[7]
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde to form secondary alcohols, providing a route to a variety of substituted cyclohexylmethanol derivatives.
-
Synthesis of Bicyclic Scaffolds: The bifunctional nature of the starting material can be exploited in intramolecular reactions to construct fused or bridged bicyclic systems, which are of interest in drug discovery due to their conformational rigidity.[8]
Visualized Workflows and Pathways
The following diagrams illustrate the general synthetic utility of this compound and the specific reaction pathways detailed in the protocols.
Figure 1: General synthetic pathways for the derivatization of this compound.
Experimental Protocols
Protocol 1: Reductive Amination with Benzylamine
This protocol describes the synthesis of Methyl (1r,4r)-4-((benzylamino)methyl)cyclohexanecarboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add benzylamine and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Figure 2: Workflow for the reductive amination protocol.
Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium chloride
This protocol details the synthesis of Methyl (1r,4r)-4-styrylcyclohexanecarboxylate.
Materials:
-
Benzyltriphenylphosphonium chloride (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend benzyltriphenylphosphonium chloride in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise. The solution should turn a deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.
-
Add a solution of this compound in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.
Figure 3: Workflow for the Wittig reaction protocol.
Protocol 3: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of Methyl (1r,4r)-4-(2,2-dicyanovinyl)cyclohexanecarboxylate.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.
Figure 4: Workflow for the Knoevenagel condensation protocol.
Data Presentation
The following tables summarize representative quantitative data for the synthetic protocols described above. Yields are for isolated, purified products.
Table 1: Reductive Amination Derivatives
| Amine Reactant | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCM | 16 | 25 | 85-95 |
| Aniline | NaBH(OAc)₃ | DCM | 18 | 25 | 80-90 |
| Morpholine | NaBH(OAc)₃ | DCM | 12 | 25 | 90-98 |
| Methylamine (aq) | NaBH₄ | Methanol | 6 | 0-25 | 75-85 |
Table 2: Wittig Reaction Derivatives
| Phosphonium Salt | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzyltriphenylphosphonium chloride | KOtBu | THF | 5 | 0 to 25 | 70-85 |
| (Methoxymethyl)triphenylphosphonium chloride | n-BuLi | THF | 6 | -78 to 25 | 65-80 |
| Ethyl (triphenylphosphoranylidene)acetate | N/A | Toluene | 12 | 110 | 85-95 |
Table 3: Knoevenagel Condensation Derivatives
| Active Methylene Compound | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 3 | 78 | 90-98 |
| Ethyl cyanoacetate | Piperidine | Ethanol | 4 | 78 | 85-95 |
| Diethyl malonate | Sodium Ethoxide | Ethanol | 8 | 78 | 70-80 |
References
- 1. This compound | 54274-80-5 [chemicalbook.com]
- 2. This compound [infochems.co.kr]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Chemoselective Reduction of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective reduction of an aldehyde in the presence of an ester is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules. The compound (1r,4r)-Methyl 4-formylcyclohexanecarboxylate[1][2][3] presents a common challenge where the highly reactive aldehyde group must be reduced to a primary alcohol without affecting the less reactive methyl ester. This document provides detailed protocols and application notes for achieving this chemoselective reduction, focusing on the use of mild hydride reagents. The target product of this transformation is (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate[4].
Principle of Chemoselective Aldehyde Reduction
The difference in reactivity between aldehydes and esters forms the basis for selective reduction. Aldehydes are significantly more electrophilic and less sterically hindered than esters, making them more susceptible to nucleophilic attack by hydride reagents.
-
Strong Reducing Agents (e.g., Lithium Aluminum Hydride - LiAlH₄): These are highly reactive and will readily reduce both aldehydes and esters, typically leading to the corresponding diol.[5][6][7][8] Their use is not suitable when the ester functionality needs to be preserved.
-
Mild Reducing Agents (e.g., Sodium Borohydride - NaBH₄): These reagents are less reactive and exhibit excellent chemoselectivity. Under controlled conditions, NaBH₄ efficiently reduces aldehydes and ketones while leaving esters, carboxylic acids, and amides intact.[9][10][11][12] This makes it the reagent of choice for the target transformation.
References
- 1. This compound | 54274-80-5 [chemicalbook.com]
- 2. This compound [infochems.co.kr]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95% | CAS: 110928-44-4 | AChemBlock [achemblock.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. adichemistry.com [adichemistry.com]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Wittig Reaction with trans-Methyl 4-formylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from carbonyl compounds and phosphorus ylides. This powerful olefination reaction, discovered by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, offers a high degree of control over the location of the newly formed double bond.[1] This application note provides a detailed protocol for the Wittig reaction of trans-Methyl 4-formylcyclohexanecarboxylate with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. The resulting product, a substituted methyl cinnamate derivative, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The use of a stabilized ylide in this reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2]
Reaction Principle
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[3][4] This initial addition leads to the formation of a zwitterionic intermediate known as a betaine, which subsequently cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[3] The oxaphosphetane then collapses in a concerted [2+2] cycloreversion to yield the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[4]
When a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, is used, the reaction pathway is reversible, allowing for equilibration to the more stable anti-betaine intermediate. This leads to the preferential formation of the (E)-alkene.[2]
The overall transformation is as follows:
Scheme 1: Wittig Reaction of trans-Methyl 4-formylcyclohexanecarboxylate
trans-Methyl 4-formylcyclohexanecarboxylate + Methyl (triphenylphosphoranylidene)acetate → trans-Methyl 4-((E)-2-(methoxycarbonyl)vinyl)cyclohexanecarboxylate + Triphenylphosphine oxide
Experimental Protocols
This section details two representative protocols for the Wittig reaction of trans-Methyl 4-formylcyclohexanecarboxylate. Protocol A describes a standard procedure using a commercially available stabilized ylide in an organic solvent. Protocol B outlines a one-pot aqueous procedure, which offers a more environmentally benign approach.
Protocol A: Wittig Reaction in Anhydrous Tetrahydrofuran
Materials:
-
trans-Methyl 4-formylcyclohexanecarboxylate
-
Methyl (triphenylphosphoranylidene)acetate (stabilized ylide)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add trans-Methyl 4-formylcyclohexanecarboxylate (1.0 eq).
-
Dissolve the aldehyde in anhydrous Tetrahydrofuran (THF) (approximately 0.2 M solution).
-
Add methyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Combine the fractions containing the product and remove the solvent to yield the purified trans-Methyl 4-((E)-2-(methoxycarbonyl)vinyl)cyclohexanecarboxylate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol B: One-Pot Aqueous Wittig Reaction
This protocol is adapted from a general procedure for one-pot aqueous Wittig reactions.[5]
Materials:
-
trans-Methyl 4-formylcyclohexanecarboxylate
-
Triphenylphosphine
-
Methyl bromoacetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
1 M Sulfuric acid (H₂SO₄)
-
Test tube or small flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a test tube or small flask equipped with a magnetic stir bar, add triphenylphosphine (1.2 eq).
-
Add a saturated aqueous solution of sodium bicarbonate (approx. 5 mL per mmol of aldehyde).
-
Stir the suspension vigorously for 1 minute.
-
To this suspension, add methyl bromoacetate (1.2 eq) followed by trans-Methyl 4-formylcyclohexanecarboxylate (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the dropwise addition of 1 M sulfuric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol A.
Data Presentation
Table 1: Reactant Quantities for a Representative Reaction (Protocol A)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) or Volume (mL) |
| trans-Methyl 4-formylcyclohexanecarboxylate | 170.21 | 1.0 | 5.87 | 1.00 g |
| Methyl (triphenylphosphoranylidene)acetate | 334.35 | 1.1 | 6.46 | 2.16 g |
| Anhydrous THF | - | - | - | 30 mL |
Table 2: Representative Reaction Outcomes
| Protocol | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | E/Z Ratio |
| A (Anhydrous THF) | 4-6 | 65-70 | 85-95 | >95:5 |
| B (Aqueous One-Pot) | 1-2 | Room Temp. | 75-85 | >95:5 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Wittig reaction as described in Protocol A.
References
Application Notes and Protocols: (1R,4R)-Methyl 4-formylcyclohexanecarboxylate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,4R)-Methyl 4-formylcyclohexanecarboxylate is a chiral building block with potential applications in asymmetric synthesis. Its stereochemically defined 1,4-disubstituted cyclohexane core makes it an attractive starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This document provides an overview of its synthesis and explores its potential, though currently limitedly documented, applications in stereoselective transformations. While specific detailed protocols for its use in asymmetric reactions are not widely available in peer-reviewed literature, this document outlines a foundational protocol for its preparation, which is a critical first step for any research into its applications.
Introduction
Chiral molecules are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can significantly influence its pharmacological activity and safety profile. The use of chiral building blocks, such as this compound, provides a direct and efficient strategy for the synthesis of enantiomerically pure compounds. This molecule possesses two stereocenters and a reactive aldehyde functionality, making it a versatile intermediate for various carbon-carbon bond-forming reactions. The trans-configuration of the ester and formyl groups provides a rigid scaffold that can influence the stereochemical outcome of subsequent transformations.
Synthesis of this compound
The preparation of this compound is typically achieved through the oxidation of the corresponding alcohol, (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. A common and efficient method for this transformation is the Swern oxidation.
Experimental Protocol: Swern Oxidation of (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate
This protocol is based on a general procedure for Swern oxidation and may require optimization for specific laboratory conditions.
Materials:
-
(1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.4 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and continue stirring for 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be purified by column chromatography on silica gel.
Logical Workflow for Synthesis
Caption: Synthesis of the target aldehyde via Swern oxidation.
Potential Applications in Asymmetric Synthesis
While specific, reproducible examples in the literature are scarce, the aldehyde functionality of this compound makes it a prime candidate for a variety of stereoselective reactions. The inherent chirality of the cyclohexane backbone can be exploited to induce stereoselectivity in the formation of new chiral centers.
Diastereoselective Nucleophilic Additions
The aldehyde can undergo nucleophilic addition with various organometallic reagents (e.g., Grignard reagents, organolithiums) or enolates. The bulky cyclohexyl group is expected to direct the incoming nucleophile to one face of the aldehyde, leading to the preferential formation of one diastereomer.
Hypothetical Reaction Scheme:
Caption: Nucleophilic addition to the chiral aldehyde.
Asymmetric Wittig and Horner-Wadsworth-Emmons Reactions
The aldehyde can be converted to chiral alkenes via Wittig or Horner-Wadsworth-Emmons (HWE) reactions. The stereochemical outcome (E/Z selectivity) of these reactions could potentially be influenced by the chiral scaffold, although this is not a common strategy for controlling alkene geometry in these reactions.
Use in Multi-component Reactions
This compound could serve as the aldehyde component in asymmetric multi-component reactions, such as the Mannich or Passerini reactions, to generate complex molecules with multiple stereocenters in a single step.
Data Presentation
Currently, there is a lack of published quantitative data (e.g., yields, diastereomeric ratios, enantiomeric excess) for asymmetric reactions specifically utilizing this compound. The following table is a template that researchers can use to record their findings when exploring the reactivity of this chiral building block.
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| e.g., Aldol Addition | e.g., Acetone | e.g., L-proline, DMSO | e.g., β-hydroxy ketone | - | - | - |
| e.g., Grignard Addition | e.g., Phenylmagnesium bromide | e.g., THF, 0 °C | e.g., Secondary alcohol | - | - | - |
| e.g., HWE Reaction | e.g., Triethyl phosphonoacetate | e.g., NaH, THF | e.g., α,β-unsaturated ester | - | - | - |
Conclusion and Future Outlook
This compound is a promising yet underexplored chiral building block in asymmetric synthesis. Its rigid, stereodefined structure offers significant potential for inducing stereoselectivity in a variety of chemical transformations. The lack of extensive literature on its applications presents a valuable opportunity for new research. Future work should focus on systematically investigating its reactivity in key asymmetric reactions to establish its utility for the synthesis of complex, high-value chiral molecules. The protocols and frameworks provided in these notes are intended to serve as a starting point for such investigations. Researchers in academia and the pharmaceutical industry are encouraged to explore the synthetic potential of this versatile chiral aldehyde.
Application Note and Experimental Protocol for the Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
Abstract
This document provides detailed experimental protocols for the synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a key building block in pharmaceutical and materials science. The primary method detailed is the Swern oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, which affords the target aldehyde in high yield.[1] Additionally, an alternative protocol using Dess-Martin periodinane (DMP) is presented, offering a milder, chromium-free oxidation method.[2][3][4][5] This application note is intended for researchers and professionals in organic synthesis and drug development, providing a comparative overview and step-by-step guidance for these important transformations.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. This compound is a valuable bifunctional molecule, and its synthesis from the corresponding alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, requires a mild and selective oxidation method to prevent over-oxidation to the carboxylic acid. The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is a widely used method known for its mild reaction conditions and high yields.[3] An excellent alternative is the Dess-Martin periodinane (DMP) oxidation, which also provides a selective conversion of primary alcohols to aldehydes under neutral conditions at room temperature.[2][4][5] Both methods avoid the use of toxic heavy metals like chromium. This document outlines detailed protocols for both the Swern and DMP oxidations for the preparation of this compound.
Quantitative Data Summary
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Starting Material | (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to -10 °C | Room Temperature (or 0 °C to RT) |
| Reaction Time | ~1 hour | 2-4 hours |
| Yield | Quantitative[1] | High (typically >90%) |
| Workup | Aqueous quench and extraction | Aqueous quench with Na₂S₂O₃ and NaHCO₃, and extraction |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
This protocol is based on a reported procedure for the synthesis of trans-methyl-4-formylcyclohexanecarboxylic acid.[1]
Materials:
-
(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (8.75 g, 50.8 mmol)
-
Oxalyl chloride (7.74 g, 61.0 mmol)
-
Dimethyl sulfoxide (DMSO) (9.53 g, 122 mmol)
-
Triethylamine (25.7 g, 254 mmol)
-
Anhydrous Dichloromethane (DCM) (~508 mL)
-
1 M Hydrochloric acid (HCl) (152 mL)
-
Brine (100 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of dimethyl sulfoxide (9.53 g, 122 mmol) in anhydrous dichloromethane (400 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, slowly add oxalyl chloride (7.74 g, 61.0 mmol) at -78 °C.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at -50 °C for 5 minutes.
-
Add a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (8.75 g, 50.8 mmol) in dichloromethane (108 mL) to the reaction mixture at -65 °C.
-
Continue stirring for 30 minutes.
-
Add triethylamine (25.7 g, 254 mmol) to the reaction mixture.
-
Fifteen minutes after the addition of triethylamine is complete, remove the cooling bath.
-
Quench the reaction with 1 M aqueous hydrochloric acid (152 mL) at -10 °C.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with two portions of 250 mL of water and one portion of 100 mL of brine.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to obtain this compound as a yellow oil (9.3 g, quantitative yield). The product can be used in the next step without further purification.
Protocol 2: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation
This is a representative protocol based on general procedures for DMP oxidation of primary alcohols.[2][4]
Materials:
-
(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2-1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv) in dichloromethane (approximately 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Add Dess-Martin periodinane (1.2-1.5 equiv) to the solution in one portion at room temperature. For sensitive substrates, the reaction can be started at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by pouring the mixture into a vigorously stirred solution of saturated sodium bicarbonate and 10% sodium thiosulfate.
-
Continue stirring until the layers become clear.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by flash column chromatography.
Visualizations
Figure 1: Synthetic routes for the oxidation of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
References
Application Notes and Protocols for the Scale-up Synthesis of Methyl trans-4-formylcyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of methyl trans-4-formylcyclohexane-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. The described synthetic route is designed for scalability, starting from the readily available bulk chemical, dimethyl terephthalate (DMT). The process involves a two-stage synthesis: the preparation of the precursor alcohol, methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate, followed by its oxidation to the target aldehyde. This application note includes detailed experimental protocols, safety considerations for scale-up, and methods for large-scale purification.
Introduction
Methyl trans-4-formylcyclohexane-1-carboxylate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its bifunctional nature, containing both an aldehyde and an ester. The trans-stereochemistry of the cyclohexane ring provides a rigid scaffold that is often desirable in drug design. This document outlines a robust and scalable two-stage process for its preparation. The first stage focuses on the synthesis of the key intermediate alcohol from a cost-effective starting material, and the second stage details a reliable oxidation method suitable for larger quantities.
Overall Synthetic Pathway
The synthesis of methyl trans-4-formylcyclohexane-1-carboxylate is achieved in two main stages, starting from dimethyl terephthalate (DMT).
Application Notes and Protocols for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in Materials Science
Introduction
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional molecule featuring both a methyl ester and an aldehyde group on a cyclohexane ring. This unique combination of reactive sites makes it a versatile building block for the synthesis of advanced materials. The rigid, non-planar cyclohexane backbone can impart unique thermal and mechanical properties to polymers, while the aldehyde and ester functionalities offer pathways for polymerization and post-polymerization modification. These application notes provide an overview of its potential uses in materials science, complete with detailed hypothetical protocols for researchers.
Synthesis of Polyesters with Pendant Aldehyde Groups
The methyl ester functionality of this compound allows it to act as a monomer in the synthesis of polyesters through transesterification with diols. The resulting polyesters possess reactive aldehyde groups along the polymer chain, which can be utilized for subsequent crosslinking or functionalization.
Experimental Protocol: Melt Polycondensation
-
Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound, a diol (e.g., 1,4-butanediol), and a transesterification catalyst (e.g., titanium (IV) butoxide).
-
First Stage (Ester Interchange): Heat the mixture under a nitrogen atmosphere to 180-200°C. Methanol will be liberated as the reaction proceeds and should be collected. This stage is typically continued for 2-4 hours.
-
Second Stage (Polycondensation): Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-250°C. This facilitates the removal of excess diol and drives the polymerization to achieve a high molecular weight polymer. This stage is continued for 3-5 hours, or until the desired melt viscosity is achieved.
-
Polymer Isolation: Cool the reactor to room temperature under nitrogen. The resulting polyester can be isolated and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).
Data Presentation
| Property | Expected Value |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol |
| Glass Transition (Tg) | 60 - 100°C |
| Thermal Decomposition | > 300°C |
| Aldehyde Functionality | Retained for post-polymerization modification |
Visualization
Caption: Workflow for polyester synthesis.
Crosslinking Agent for Amine- and Hydroxyl-Containing Polymers
The aldehyde group of this compound can react with polymers containing nucleophilic groups, such as amines (e.g., in polyamides or chitosan) or hydroxyls (e.g., in polyvinyl alcohol or cellulose), to form crosslinked networks. This can significantly enhance the mechanical properties and solvent resistance of the original polymer.
Experimental Protocol: Crosslinking of Polyvinyl Alcohol (PVA) Films
-
PVA Solution Preparation: Prepare a 5% (w/v) aqueous solution of polyvinyl alcohol by dissolving the polymer in deionized water at 90°C with stirring.
-
Crosslinker Addition: Cool the PVA solution to room temperature. Add a solution of this compound in a water-miscible solvent (e.g., ethanol) to the PVA solution with vigorous stirring. An acid catalyst (e.g., a few drops of hydrochloric acid) can be added to promote acetal formation.
-
Film Casting: Cast the mixture onto a flat, non-stick surface and allow the solvent to evaporate at room temperature, followed by drying in a vacuum oven at 50°C for 24 hours to complete the crosslinking reaction.
-
Characterization: The resulting crosslinked PVA film can be characterized for its swelling behavior, mechanical strength, and thermal properties.
Data Presentation
| Property | Uncrosslinked PVA | Crosslinked PVA (Expected) |
| Swelling in Water | High | Low to moderate |
| Tensile Strength | Lower | Higher |
| Thermal Stability | Lower | Higher |
Visualization
Caption: Crosslinking of PVA with the title compound.
Precursor for Liquid Crystalline Polymer Monomers
The trans-isomer of 1,4-disubstituted cyclohexanes is a known mesogen, a fundamental component of liquid crystals. This compound can be chemically modified to produce monomers suitable for the synthesis of liquid crystalline polymers.
Experimental Protocol: Synthesis of a Diacid Monomer Precursor
-
Oxidation of the Aldehyde: Dissolve this compound in a suitable solvent like acetone. Cool the solution in an ice bath. Add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid), dropwise with stirring.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding isopropanol. Remove the chromium salts by filtration. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain methyl 4-carboxycyclohexanecarboxylate.
-
Hydrolysis (Optional): The resulting monoester can be hydrolyzed to the diacid, trans-1,4-cyclohexanedicarboxylic acid, by refluxing with an aqueous base (e.g., NaOH) followed by acidification.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | C9H14O3 | 170.21 | Aldehyde, Ester |
| Methyl 4-carboxycyclohexanecarboxylate | C9H14O4 | 186.21 | Carboxylic Acid, Ester |
| trans-1,4-Cyclohexanedicarboxylic acid | C8H12O4 | 172.18 | Di-carboxylic Acid |
Visualization
Caption: Synthesis of a diacid monomer.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Swern oxidation?
A1: When synthesizing this compound from methyl (1r,4r)-4-(hydroxymethyl)cyclohexanecarboxylate using a Swern oxidation, the crude product may contain several process-related impurities. These include:
-
Unreacted Starting Material: Methyl (1r,4r)-4-(hydroxymethyl)cyclohexanecarboxylate.
-
Reagents and Byproducts: Dimethyl sulfoxide (DMSO), triethylamine, dimethyl sulfide, and triethylammonium chloride.[1][2][3] Dimethyl sulfide is particularly noteworthy due to its strong, unpleasant odor.[1][3]
-
Side-reaction Products: Over-oxidation to the corresponding carboxylic acid is possible, though less common under mild Swern conditions.[2]
Q2: My crude product is a yellow oil. Is this normal?
A2: Yes, it is common for the crude product of this reaction to be a yellow or yellowish oil.[4] This coloration can be due to residual impurities from the reaction.
Q3: Is this compound stable during purification?
A3: Aldehydes can be sensitive to oxidation and acidic conditions. While cyclohexanecarboxaldehydes are generally stable at room temperature under an inert atmosphere, prolonged exposure to air can lead to oxidation to the corresponding carboxylic acid.[5][6] Additionally, purification methods using acidic stationary phases like standard silica gel can sometimes cause degradation.[1]
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective purification methods for this compound are flash column chromatography and vacuum distillation. For removal of the aldehyde from a mixture of non-aldehyde impurities, formation of a bisulfite adduct can also be a useful technique.[7][8]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Poor separation of the product from impurities. | Incorrect mobile phase polarity or a suboptimal solvent system. | Systematically test different solvent systems using thin-layer chromatography (TLC) to find a system that provides good separation (target Rf for the product is typically 0.2-0.4).[9] Consider trying a different solvent combination, such as dichloromethane/methanol for more polar compounds. |
| Streaking or tailing of the product spot on TLC and the column. | The compound may be interacting strongly with the acidic silica gel. Aldehydes can sometimes exhibit this behavior. | Deactivate the silica gel by preparing a slurry in the mobile phase containing a small amount of triethylamine (e.g., 1% v/v). Alternatively, use a different stationary phase like neutral alumina.[1] |
| Low recovery of the product after chromatography. | The aldehyde may be degrading on the silica gel or irreversibly adsorbing. | Minimize the contact time with the silica by using flash chromatography with positive pressure. The use of deactivated silica or alumina as mentioned above can also improve recovery. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| The product is discolored (yellow or brown) after distillation. | Thermal decomposition due to excessive temperature. Traces of acidic impurities from the work-up can also cause charring. | Purify the crude product under vacuum to lower the boiling point and minimize thermal stress.[10] Ensure the crude material is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic residues before distillation.[10] |
| Bumping or unstable boiling during distillation. | The absence of boiling chips or inadequate stirring. Pressure fluctuations in the vacuum system. | Always use a magnetic stir bar or fresh boiling chips in the distillation flask.[10] Check the vacuum system for leaks and ensure a stable vacuum is maintained. |
| Low yield of the purified product. | Incomplete transfer of the crude material or loss during the work-up. Co-distillation with volatile impurities. | Ensure quantitative transfer of the material at each step. Collect fractions carefully and monitor their purity. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the specific crude mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity).
-
The ideal solvent system should give the product an Rf value of approximately 0.2-0.3 and show good separation from major impurities.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column and pack it with silica gel as a slurry in the chosen mobile phase.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance upon solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply gentle positive pressure to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
-
Pre-distillation Work-up:
-
Wash the crude product with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.[10]
-
Subsequently, wash with water and then brine to remove water-soluble impurities and aid in drying.[10]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Add the dried crude product and a magnetic stir bar or boiling chips to the distillation flask.
-
-
Distillation:
-
Slowly apply vacuum and begin heating the flask gently.
-
Collect any low-boiling fractions separately.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of the product at the applied pressure. For analogous compounds like methyl cyclohexanecarboxylate, boiling points are in the range of 109°C at 49 mmHg.[11] The exact boiling point will depend on the vacuum level.
-
Data Summary
| Parameter | Value/Range | Notes |
| Molecular Formula | C9H14O3 | |
| Molecular Weight | 170.21 g/mol | |
| Appearance | Colorless to light yellow liquid | Crude product may be more yellow. |
| Boiling Point | ~109°C at 49 mmHg (estimated) | Based on similar structures.[11] Will vary with pressure. |
| Storage Temperature | 2-8°C | Recommended to maintain stability.[12] |
Purification Workflow
Caption: A generalized workflow for the purification of crude this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cyclohexanecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. benchchem.com [benchchem.com]
- 11. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]
- 12. 环己烷基甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, particularly when employing the Swern oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
Issue 1: Low or No Product Formation
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
-
Answer: Low or no product formation in the Swern oxidation can stem from several factors. A primary cause can be the degradation of the active oxidant, the chlorosulfonium salt, which is unstable above -60°C. It is crucial to maintain a cryogenic temperature, typically -78°C (a dry ice/acetone bath), throughout the addition of reagents. Another common issue is the use of wet reagents or solvents. The Swern oxidation is highly sensitive to moisture, which can quench the active species. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. The quality of the dimethyl sulfoxide (DMSO) and oxalyl chloride is also critical; use freshly opened or properly stored reagents.
Issue 2: Presence of Unreacted Starting Material
-
Question: After the reaction, I observe a significant amount of the starting alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. What could be the reason for this incomplete conversion?
-
Answer: A high amount of unreacted starting material often points to an insufficient amount of the oxidizing agent. Ensure that the stoichiometry of the reagents is correct. Typically, 1.2-1.5 equivalents of oxalyl chloride and 2-3 equivalents of DMSO relative to the alcohol are used. Another possibility is inadequate activation of DMSO by oxalyl chloride. This can happen if the reagents are added too quickly or if the reaction temperature is not sufficiently low. Slow, dropwise addition of oxalyl chloride to a cooled solution of DMSO is recommended.
Issue 3: Formation of a Major Side Product, Methylthiomethyl (MTM) Ether
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Question: I have a significant side product that I suspect is the methylthiomethyl (MTM) ether of my starting alcohol. How can I avoid its formation?
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Answer: The formation of a methylthiomethyl (MTM) ether is a well-known side reaction in Swern oxidations.[1] This occurs when the reaction temperature rises, leading to a Pummerer rearrangement of the intermediate chlorosulfonium salt. To minimize this side reaction, it is imperative to maintain the reaction temperature at or below -60°C during the formation of the active oxidant and its reaction with the alcohol.
Issue 4: Difficulty in Product Purification
-
Question: I am having trouble isolating the pure this compound from the reaction mixture. What is the recommended purification strategy?
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Answer: The workup and purification process are critical for obtaining a pure product. After quenching the reaction with an aqueous acid, the product is typically extracted into an organic solvent. The organic layer should be washed sequentially with water and brine to remove water-soluble byproducts. Drying the organic layer thoroughly with an anhydrous salt like sodium sulfate is essential before concentrating in vacuo. If further purification is needed, column chromatography on silica gel is a common method. The malodorous byproduct, dimethyl sulfide, is volatile and should be handled in a well-ventilated fume hood. Rinsing glassware with a bleach solution can help to oxidize the dimethyl sulfide to the odorless dimethyl sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Swern oxidation synthesis of this compound?
A1: With careful control of reaction conditions, a quantitative yield of this compound can be achieved via the Swern oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate.[2]
Q2: Are there alternative methods to the Swern oxidation for this synthesis?
A2: Yes, several other mild oxidation methods can be employed to convert primary alcohols to aldehydes. Two common alternatives are the Dess-Martin periodinane (DMP) oxidation and TEMPO-mediated oxidations.
Q3: What are the advantages and disadvantages of Dess-Martin periodinane (DMP) oxidation compared to the Swern oxidation?
A3: The Dess-Martin periodinane (DMP) oxidation offers the advantage of being performed at room temperature, which is operationally simpler than the cryogenic conditions required for the Swern oxidation.[3] It is also known for its high chemoselectivity. However, DMP is a more expensive reagent and can be shock-sensitive, requiring careful handling.
Q4: What are the key features of a TEMPO-mediated oxidation?
A4: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable radical that acts as a catalyst in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach). TEMPO-mediated oxidations are known for their high selectivity for primary alcohols and can often be performed under mild conditions.
Q5: My yield is consistently low despite following the protocol. What are the most critical parameters to double-check?
A5: The most critical parameters to re-evaluate are:
-
Temperature Control: Ensure the reaction is maintained at -78°C during the addition of oxalyl chloride and the alcohol.
-
Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents and reagents.
-
Reagent Quality: Use fresh or properly stored oxalyl chloride and DMSO.
-
Addition Rate: Add reagents slowly and dropwise to maintain temperature and control the reaction.
Data Presentation
Table 1: Comparison of Oxidation Methods for the Synthesis of Aldehydes from Primary Alcohols
| Oxidation Method | Typical Reagents | Reaction Temperature | Key Advantages | Key Disadvantages | Reported Yield for this compound |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78°C | High yields, readily available reagents | Requires cryogenic temperatures, malodorous byproduct (dimethyl sulfide) | Quantitative[2] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin periodinane | Room Temperature | Mild conditions, high chemoselectivity | Expensive reagent, potentially explosive | Data not specifically reported for this substrate |
| TEMPO-mediated Oxidation | TEMPO (catalytic), Sodium hypochlorite | 0°C to Room Temperature | Catalytic, mild conditions, high selectivity for primary alcohols | Can be sensitive to substrate structure, potential for side reactions with bleach | Data not specifically reported for this substrate |
Experimental Protocols
Protocol 1: Swern Oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate [2]
-
To a solution of dimethyl sulfoxide (9.53 g, 122 mmol) in anhydrous dichloromethane (400 mL) at -78 °C, slowly add oxalyl chloride (7.74 g, 61.0 mmol).
-
Stir the mixture at -50 °C for 5 minutes.
-
Add a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (8.75 g, 50.8 mmol) in dichloromethane (108 mL) at -65 °C.
-
Stir the reaction mixture for 30 minutes.
-
Add triethylamine (25.7 g, 254 mmol).
-
After 15 minutes, remove the cooling bath and quench the reaction with 1 M aqueous hydrochloric acid (152 mL) at -10 °C.
-
Separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water (2 x 250 mL) and brine (1 x 100 mL).
-
Dry the organic layer with anhydrous sodium sulfate.
-
Concentrate under vacuum to obtain the product as a yellow oil.
Protocol 2: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve the primary alcohol (1 equivalent) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: General Procedure for TEMPO-mediated Oxidation
-
Dissolve the primary alcohol (1 equivalent) in a mixture of dichloromethane and water.
-
Add TEMPO (0.01-0.1 equivalents) and sodium bicarbonate.
-
Cool the mixture to 0°C and add a solution of sodium hypochlorite (bleach, 1.1-1.5 equivalents) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture vigorously and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the Swern oxidation.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Formylation of Methyl Cyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of methyl cyclohexanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the formylation of methyl cyclohexanecarboxylate?
The primary expected product is methyl 2-formylcyclohexane-1-carboxylate. The formylation reaction, typically carried out under Vilsmeier-Haack conditions, introduces a formyl (-CHO) group onto the carbon atom adjacent (alpha) to the ester functionality.
Q2: Which formylation method is most suitable for this substrate?
The Vilsmeier-Haack reaction is a commonly employed method for the formylation of electron-rich aliphatic and aromatic compounds. It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). Gattermann-Koch formylation is generally not suitable for aliphatic esters as it requires an aromatic substrate.
Q3: What are the critical parameters to control during the reaction?
Key parameters to control for a successful formylation include:
-
Temperature: The reaction is often exothermic, and maintaining a low temperature during the formation of the Vilsmeier reagent and the subsequent reaction with the substrate is crucial to minimize side reactions.
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of anhydrous solvents and reagents is essential to prevent its decomposition and ensure optimal yield.
-
Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent can influence the reaction outcome. An excess of the reagent may lead to side product formation.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an appropriate organic solvent before spotting on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture over time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Low reactivity of the substrate. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents and fresh reagents. 2. After the initial low-temperature addition, slowly warm the reaction to room temperature or slightly above and monitor by TLC. 3. Increase the reaction time or consider using a more potent formylating agent if the substrate is particularly unreactive. |
| Formation of Multiple Products | 1. Over-formylation: Introduction of more than one formyl group. 2. Side Reactions: Competing reactions such as hydrolysis or enamine formation. 3. Isomerization: Formation of different regioisomers of the formylated product. | 1. Use a stoichiometric amount or a slight excess of the Vilsmeier reagent. 2. Maintain strict anhydrous and low-temperature conditions. 3. Optimize reaction conditions (temperature, solvent) to favor the formation of the desired isomer. Purification by column chromatography may be necessary. |
| Dark, Tarry Reaction Mixture | 1. Decomposition/Polymerization: The starting material or product may be unstable under the reaction conditions. 2. Reaction Overheating: Poor temperature control leading to uncontrolled side reactions. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Ensure efficient stirring and use an ice bath to maintain the desired temperature, especially during the addition of reagents. |
| Product Isolation Issues | 1. Hydrolysis of the ester: The product may be partially or fully hydrolyzed to the corresponding carboxylic acid during aqueous workup. 2. Emulsion formation: Difficulty in separating the organic and aqueous layers during extraction. | 1. Use a mild basic solution (e.g., saturated sodium bicarbonate) for quenching and keep the workup temperature low. 2. Add brine to the aqueous layer to break up emulsions. |
Experimental Protocols
Vilsmeier-Haack Formylation of Methyl Cyclohexanecarboxylate
Materials:
-
Methyl cyclohexanecarboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve methyl cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0°C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure methyl 2-formylcyclohexane-1-carboxylate.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield and Purity (Illustrative Data)
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Major Side Products Observed |
| 1 | 0 → RT | 4 | 65 | Unreacted starting material, minor hydrolysis product |
| 2 | 50 | 2 | 40 | Increased hydrolysis, significant polymerization |
| 3 | RT | 12 | 75 | Minor amounts of di-formylated product |
| 4 | 0 | 8 | 55 | Incomplete conversion |
Visualizations
Caption: Main reaction pathway for the formylation of methyl cyclohexanecarboxylate.
Caption: Potential side reactions during the formylation process.
Caption: A logical workflow for troubleshooting common experimental issues.
Technical Support Center: Optimizing Reaction Conditions for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most frequently employed method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. Several oxidation protocols can be utilized, with the Swern oxidation being a widely recognized and effective choice due to its mild reaction conditions and high chemoselectivity.[1][2] Alternative methods include the Dess-Martin periodinane (DMP) oxidation, Parikh-Doering oxidation, and TEMPO-based oxidations.
Q2: What are the critical parameters to control during the Swern oxidation for this synthesis?
Successful Swern oxidation requires careful control of several parameters:
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Temperature: The reaction must be maintained at very low temperatures, typically between -78 °C and -60 °C, to prevent the decomposition of the reactive intermediate and minimize side reactions.[2][3]
-
Anhydrous Conditions: All reagents and glassware must be strictly anhydrous to avoid quenching the reactive species.
-
Order of Reagent Addition: The correct order of addition (activating agent, then the alcohol, and finally the base) is crucial for the reaction to proceed efficiently.[3]
-
Choice of Base: While triethylamine is commonly used, bulkier bases like diisopropylethylamine (DIPEA or Hünig's base) can be employed to prevent potential epimerization at the carbon adjacent to the newly formed aldehyde.
Q3: What are the common byproducts in the Swern oxidation, and how can they be removed?
The most notable byproduct of the Swern oxidation is dimethyl sulfide (DMS), which has a notoriously unpleasant odor.[2][3] Other byproducts include carbon monoxide and carbon dioxide.[3] DMS is volatile and can typically be removed during aqueous workup and evaporation under reduced pressure. To eliminate the residual odor from glassware, rinsing with a bleach solution (sodium hypochlorite) is effective as it oxidizes the dimethyl sulfide to the odorless dimethyl sulfoxide (DMSO).
Q4: Are there alternative, milder oxidation methods to the Swern oxidation?
Yes, several other mild oxidation methods can be employed:
-
Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine reagent and offers the advantages of being performed at room temperature with a simple workup.[4][5][6]
-
Parikh-Doering Oxidation: This is another DMSO-based oxidation that utilizes the sulfur trioxide pyridine complex as the activating agent. A key advantage is that it can be conducted at or above 0 °C, avoiding the need for cryogenic conditions.[7][8]
-
TEMPO-based Oxidations: These methods use a stable nitroxyl radical catalyst (TEMPO) in conjunction with a stoichiometric co-oxidant. They are known for their high selectivity for primary alcohols.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration. |
| Decomposition of the product | The target aldehyde can be sensitive to purification conditions. Avoid prolonged exposure to silica gel if using column chromatography. Consider alternative purification methods like distillation or crystallization. |
| Issues with reagents | Ensure all reagents are of high purity and, for DMSO-based oxidations, are anhydrous. Use freshly opened or properly stored solvents and reagents. The sulfur trioxide pyridine complex for the Parikh-Doering oxidation is hygroscopic and should be handled accordingly. |
| Incorrect reaction temperature | For Swern oxidations, strictly maintain the temperature below -60°C. For other oxidations, ensure the temperature is within the recommended range for the specific protocol. |
Issue 2: Formation of Impurities
| Possible Cause | Troubleshooting Step |
| Over-oxidation to the carboxylic acid | This is less common with mild oxidants like Swern, DMP, and Parikh-Doering. However, if observed, ensure that the reaction is quenched promptly upon completion and that the workup conditions are not overly harsh. |
| Formation of a methylthiomethyl (MTM) ether byproduct (in Swern oxidation) | This side reaction can occur if the reaction temperature is not kept sufficiently low. Ensure the temperature is maintained at or below -78°C during the addition of the alcohol. |
| Presence of unreacted starting material | Optimize the stoichiometry of the oxidizing agent. A slight excess of the oxidant may be necessary to drive the reaction to completion. |
| Epimerization at the alpha-carbon | If using triethylamine as the base in a Swern oxidation, consider switching to a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA). |
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the oxidation of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate to this compound using various methods. Please note that yields can vary depending on the specific experimental setup and scale.
Table 1: Comparison of Oxidation Methods
| Oxidation Method | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Swern Oxidation | ~85 | High yield, mild conditions, good functional group tolerance.[10] | Requires cryogenic temperatures, produces malodorous byproduct. |
| Dess-Martin Periodinane | High | Room temperature reaction, simple workup.[4][5] | Reagent is expensive and can be explosive under certain conditions. |
| Parikh-Doering Oxidation | ~84 | Milder than Swern (0 °C to RT), operationally simple.[7] | May require a large excess of reagents for high conversion.[8] |
| TEMPO-catalyzed Oxidation | Good to Excellent | Catalytic use of TEMPO, environmentally benign co-oxidants can be used.[9] | May require careful optimization of catalyst and co-oxidant loading. |
Table 2: Recommended Reaction Parameters
| Parameter | Swern Oxidation | Dess-Martin Oxidation | Parikh-Doering Oxidation | TEMPO/NaOCl |
| Temperature | -78 °C to -60 °C | Room Temperature | 0 °C to Room Temperature | 0 °C |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane/DMSO | Dichloromethane/Water |
| Activating Agent | Oxalyl Chloride | - | SO₃•Pyridine | - |
| Base | Triethylamine or DIPEA | (Pyridine or NaHCO₃ for buffering) | Triethylamine or DIPEA | NaHCO₃ |
| Typical Reaction Time | 1-2 hours | 1-3 hours | 1-4 hours | 0.5-2 hours |
Experimental Protocols
Protocol 1: Swern Oxidation
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To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq) in anhydrous DCM dropwise.
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Stir the mixture for 30 minutes at -78 °C.
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Add a solution of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous DCM dropwise.
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Stir the reaction mixture for 1 hour at -78 °C.
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Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
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Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 3: Parikh-Doering Oxidation
-
To a solution of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) and triethylamine (3.0 eq) in a mixture of anhydrous DMSO and dichloromethane at 0 °C, add sulfur trioxide pyridine complex (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the aldehyde in high yield (an 84% yield has been reported for a similar substrate).[7]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for optimizing the reaction conditions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 8. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 9. TEMPO [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Characterization issues of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
Technical Support Center: (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It covers common issues encountered during characterization using NMR, IR, and Mass Spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?
A1: Unexpected peaks in the ¹H NMR spectrum can arise from several sources:
-
Presence of the cis-isomer: The synthesis might have produced a mixture of cis and trans isomers. The axial and equatorial protons in substituted cyclohexanes have different chemical shifts, leading to a more complex spectrum than expected for a pure trans isomer.[1][2]
-
Solvent Impurities: Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) are a common source of extra peaks.
-
Side-Product Formation: The aldehyde group is susceptible to side reactions. For instance, oxidation could lead to a carboxylic acid, or reaction with a methanol solvent could form an acetal.[3][4][5]
-
Water: A broad singlet may appear due to the presence of water in the NMR solvent (e.g., CDCl₃).
Troubleshooting Steps:
-
Confirm the chemical shifts of your solvent and compare them to your spectrum.
-
Analyze the coupling patterns. Complex or overlapping multiplets can indicate the presence of multiple isomers or impurities.[6][7]
-
Purify the sample again using flash column chromatography and re-acquire the spectrum.
Q2: The integration of the aldehyde proton (CHO) at ~9.7 ppm is lower than expected.
A2: A low integration value for the aldehyde proton often suggests partial degradation of the compound.
-
Oxidation: Aldehydes can be easily oxidized to carboxylic acids, especially if exposed to air over time. The aldehyde proton signal will decrease, and a broad singlet for the carboxylic acid proton may appear far downfield (10-12 ppm).
-
Acetal Formation: If the sample is stored in methanol or ethanol, especially with trace acid, it can form a hemiacetal or acetal. This process consumes the aldehyde.
-
Bisulfite Adduct Formation: During aqueous workup, reaction with sodium bisulfite can form a bisulfite adduct, which may be carried through if purification is incomplete.[8]
Troubleshooting Steps:
-
Check the IR spectrum for a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl peak, which would indicate oxidation to a carboxylic acid.
-
If acetal formation is suspected, check the mass spectrum for a corresponding higher molecular weight ion.
-
Ensure the compound is stored under an inert atmosphere (nitrogen or argon) and in a non-alcoholic solvent.
Q3: My IR spectrum shows a broad peak around 3000-3500 cm⁻¹. What does this indicate?
A3: A broad peak in this region is characteristic of an O-H stretching vibration. For this specific molecule, it could indicate:
-
Oxidation to Carboxylic Acid: The most likely cause is the oxidation of the aldehyde group to a carboxylic acid (R-CHO → R-COOH).
-
Presence of an Alcohol Impurity: This could be a starting material, such as (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate, or a reduction byproduct.[9]
-
Hydrate Formation: Aldehydes can form gem-diols (hydrates) in the presence of water.[3]
Troubleshooting Steps:
-
Correlate with NMR data. Look for a broad exchangeable proton signal.
-
Use TLC to check for impurities against a pure standard if available.
Q4: The mass spectrum does not show the expected molecular ion peak at m/z 170.21.
A4: The absence of a clear molecular ion peak can happen for several reasons:
-
Fragmentation: The molecule may be unstable under the ionization conditions (e.g., Electron Ionization - EI) and fragment easily. Look for characteristic fragment ions.
-
Adduct Formation: In softer ionization techniques like Electrospray Ionization (ESI), you might see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ instead of the protonated molecule [M+H]⁺.
-
Sample Degradation: The sample may have degraded prior to analysis.
Troubleshooting Steps:
-
Use a softer ionization technique like ESI or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion.
-
Look for expected fragment ions, such as the loss of the methoxy group (-OCH₃) or the formyl group (-CHO).
-
Ensure the sample is fresh and pure before injection.
Expected Analytical Data
For a pure sample of this compound, the following data are expected.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aldehyde (CHO) | ~9.7 (s, 1H) | ~204 |
| Ester (COOCH₃) | ~3.7 (s, 3H) | ~52 |
| Ester (C=O) | - | ~175 |
| Cyclohexane (CH) | ~1.4 - 2.5 (m, 10H) | ~28 - 45 |
Note: NMR shifts for cyclohexane protons can be complex due to overlapping signals and second-order coupling effects.[6][7]
Table 2: Key IR Spectroscopy Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| C=O (Aldehyde) | ~1725 | Strong, Sharp |
| C=O (Ester) | ~1735 | Strong, Sharp |
| C-H (Aldehyde) | ~2720 and ~2820 | Two weak to medium bands |
| C-O (Ester) | ~1170 - 1250 | Strong |
Table 3: Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃[10] |
| Molecular Weight | 170.21 g/mol [10][11] |
| Exact Mass | 170.0943 g/mol [10][12] |
| Expected [M+H]⁺ | 171.09 |
| Expected [M+Na]⁺ | 193.08 |
Experimental Protocols
A systematic approach is crucial for accurate characterization.[13][14][15]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire several hundred to a few thousand scans, depending on the sample concentration.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks in the ¹H NMR spectrum.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat oil sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Instrument: An FTIR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: Perform a background scan of the clean ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument: A GC system coupled to a mass spectrometer (typically with an EI source).
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5 or HP-5ms).
-
Injection: Inject 1 µL of the solution.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.
-
-
MS Method: Scan a mass range from m/z 40 to 400.
Visual Guides
Caption: Troubleshooting workflow for unexpected NMR peaks.
References
- 1. thestudentroom.co.uk [thestudentroom.co.uk]
- 2. mriquestions.com [mriquestions.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldehyde - Wikipedia [en.wikipedia.org]
- 5. jackwestin.com [jackwestin.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Workup [chem.rochester.edu]
- 9. This compound | 54274-80-5 [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound [infochems.co.kr]
- 12. spectrabase.com [spectrabase.com]
- 13. dc.narpm.org [dc.narpm.org]
- 14. rroij.com [rroij.com]
- 15. youtube.com [youtube.com]
Improving the stereoselectivity of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the stereoselectivity and overall success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain Methyl 4-formylcyclohexanecarboxylate?
A1: There are two main strategies for synthesizing this target molecule:
-
Route A: Catalytic Hydrogenation. This approach involves the reduction of an aromatic precursor, typically Methyl 4-formylbenzoate, using a heterogeneous catalyst under a hydrogen atmosphere. The stereoselectivity of this route is highly dependent on the choice of catalyst and reaction conditions.
-
Route B: Oxidation of a Precursor Alcohol. This method starts with the stereochemically pure (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate, which is then oxidized to the desired aldehyde. The stereoselectivity is established during the synthesis of the alcohol precursor. Mild oxidation methods like Swern or Dess-Martin periodinane oxidation are employed to prevent over-oxidation to the carboxylic acid.[1][2][3]
Q2: Why is the (1r,4r)-trans-isomer the preferred product?
A2: The (1r,4r)-trans-isomer is generally more stable than the cis-isomer. In the chair conformation of the cyclohexane ring, the trans configuration allows both the methyl ester and formyl groups—which are relatively bulky—to occupy equatorial positions. This arrangement minimizes steric hindrance, resulting in a lower overall energy state for the molecule.
Q3: What are the key factors that control the cis/trans ratio during catalytic hydrogenation?
A3: The diastereomeric outcome of the hydrogenation of the aromatic ring is influenced by several synergistic factors:
-
Catalyst Choice: Noble metals like Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt) are commonly used. Rhodium and Ruthenium catalysts, particularly Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O), have been shown to favor the formation of cis-isomers in the hydrogenation of substituted aromatics.[4] The choice of solid support (e.g., carbon, alumina) also plays a critical role.[5]
-
Reaction Conditions: Temperature, hydrogen pressure, and solvent polarity can significantly alter the product ratio.[5] Often, milder conditions (lower temperature and pressure) can lead to different selectivity profiles.
-
Additives: The presence of acids or bases can modify the catalyst surface and interaction with the substrate, thereby influencing stereoselectivity.
Q4: How can I accurately determine the diastereomeric ratio (cis/trans) of my product mixture?
A4: The most common and reliable methods for determining the cis/trans ratio are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The protons attached to the carbons bearing the substituents will have different chemical shifts and coupling constants in the cis and trans isomers due to their different chemical environments (axial vs. equatorial).
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): When calibrated with pure standards, these chromatographic techniques can provide excellent quantitative separation and analysis of the isomers.[6][7]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on improving the yield of the desired (1r,4r)-trans-isomer.
Problem 1: Low Stereoselectivity (High Percentage of cis-Isomer)
| Potential Cause | Suggested Solution |
| Sub-optimal Hydrogenation Catalyst | The choice of catalyst is paramount for controlling stereochemistry. If you are obtaining a high ratio of the cis-isomer, consider screening different catalysts. While Ru and Rh often favor cis products, exploring different supports or bimetallic formulations (e.g., Ru-Pd, Rh-Pt) may alter the selectivity.[4][8] |
| Thermodynamic vs. Kinetic Control | The initial hydrogenation product may be the kinetically favored cis-isomer. The desired trans-isomer is the thermodynamically more stable product. |
| Insufficient Isomerization | The undesired cis-isomer can often be converted to the more stable trans-isomer through equilibration, typically by heating in the presence of a base (e.g., sodium methoxide) or acid.[9] Ensure sufficient reaction time and temperature for the equilibrium to be established. |
Problem 2: Low Overall Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the starting material is still present after the expected reaction time, consider increasing the catalyst loading, hydrogen pressure, or reaction time. |
| Side Reactions / Over-reduction | During hydrogenation, the formyl group can be further reduced to a hydroxymethyl group. Use a more chemoselective catalyst or milder conditions (lower temperature/pressure) to minimize this. For oxidation routes, strictly maintain low temperatures (e.g., -78 °C for Swern oxidation) to prevent side reactions.[3][10] |
| Catalyst Poisoning | Impurities in the starting material or solvent (especially sulfur-containing compounds) can deactivate the catalyst.[4] Ensure all reagents and solvents are of high purity. |
| Product Loss During Workup/Purification | The aldehyde product can be sensitive. Ensure the workup is performed promptly and under neutral or mildly acidic conditions. Optimize purification methods, such as flash chromatography, to minimize losses. |
Problem 3: Difficulty in Separating cis and trans Isomers
| Potential Cause | Suggested Solution |
| Similar Physical Properties | Cis and trans isomers of 1,4-disubstituted cyclohexanes can have very similar boiling points and polarities, making separation challenging.[11] |
| Ineffective Chromatography | Standard silica gel chromatography may not be sufficient. Try using a high-performance flash chromatography system with a fine-mesh silica gel and a carefully optimized eluent system (e.g., a shallow gradient of ethyl acetate in hexanes). Reverse-phase HPLC can also be an effective analytical and preparative tool.[6][7] |
| Isomerization Followed by Crystallization | Since the trans-isomer is more stable and often more symmetrical, it may be more crystalline. Consider performing a base-catalyzed isomerization of the cis/trans mixture to enrich the trans-isomer, followed by purification via crystallization. |
Section 3: Data & Visualizations
Table 1: General Influence of Hydrogenation Catalysts on Aromatic Ring Reduction
| Catalyst | Typical Selectivity Profile | Key Considerations |
| Ruthenium (Ru) on Carbon/Alumina | Often favors the cis-isomer (kinetic product). | Highly active for aromatic ring hydrogenation. |
| Rhodium (Rh) on Carbon/Alumina | Typically provides high yields of the cis-isomer. | Effective under milder conditions than Ru. |
| Nishimura's Catalyst (Rh-Pt oxide) | Known for high cis-selectivity in arene hydrogenation.[4] | Very active catalyst, requires careful handling. |
| Palladium (Pd) on Carbon | Generally less effective for aromatic ring hydrogenation compared to Ru/Rh but can be used. Selectivity is highly substrate-dependent. | More commonly used for deprotection or double bond reduction. |
Note: The data above represents general trends in arene hydrogenation. Optimal conditions for this compound may vary and require experimental optimization.
Diagrams
Caption: Primary synthetic routes to Methyl 4-formylcyclohexanecarboxylate.
Caption: Troubleshooting workflow for low trans-stereoselectivity.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Swern Oxidation of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
This protocol is adapted from established Swern oxidation procedures and is suitable for converting the stereochemically pure trans-alcohol into the desired trans-aldehyde with high fidelity.[1][2][3][10][12]
Materials:
-
(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activator Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 equivalents) to the stirred DCM.
-
Add a solution of anhydrous DMSO (2.2 - 2.5 equivalents) in anhydrous DCM dropwise to the flask, maintaining the temperature at -78 °C. Stir the resulting mixture for 10-15 minutes.
-
Alcohol Addition: Dissolve (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Ensure the internal temperature does not rise above -65 °C. Stir for 30-45 minutes.
-
Base Addition: Add anhydrous triethylamine (5.0 equivalents) dropwise to the flask. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Critical Notes:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and all reagents and solvents must be anhydrous to prevent side reactions.
-
Temperature Control: Maintaining the temperature at or below -65 °C during the addition of DMSO and the alcohol is critical for the success of the reaction.[3][10]
-
Ventilation: The reaction produces carbon monoxide and dimethyl sulfide (which has a strong, unpleasant odor) and should be performed in a well-ventilated fume hood.[1]
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 6. Methyl 4-formylbenzoate | SIELC Technologies [sielc.com]
- 7. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stability and Workup of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions concerning the stability of (1r,4r)-methyl 4-formylcyclohexanecarboxylate during experimental workup and purification.
Troubleshooting Guide
Users may encounter several challenges during the workup of reactions involving this compound. This guide outlines common issues, their potential causes, and recommended actions to address them.
| Observed Issue | Potential Cause | Recommended Action |
| Low product yield after workup | 1. Incomplete Oxidation: The initial oxidation of the precursor alcohol may not have reached completion. | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed. - Ensure that the oxidizing agent (e.g., in Swern or PCC oxidation) is fresh and used in the correct stoichiometric ratio. |
| 2. Product Degradation during Workup: The aldehyde functional group can be sensitive to the pH and temperature of the workup conditions. | - Maintain low temperatures throughout the entire workup process. - Avoid prolonged exposure to strongly acidic or basic aqueous solutions. A rapid workup with minimal contact time with aqueous layers is advisable. | |
| 3. Epimerization to the cis-isomer: The desired trans-isomer can convert to the cis-isomer, which may have different solubility properties, leading to loss during aqueous extractions. | - Aim for neutral workup conditions. If a basic wash is unavoidable, use a mild base like sodium bicarbonate and minimize the duration of contact.[1] - It may be beneficial to analyze the aqueous layer for the presence of the cis-isomer to account for any losses. | |
| 4. Byproduct Formation: In Swern oxidations, side reactions such as the formation of methylthiomethyl (MTM) ethers can occur if the temperature is not rigorously controlled.[2] | - Strictly maintain the reaction temperature at or below -60°C during the addition of all reagents.[2] | |
| Presence of unexpected impurities in NMR/LC-MS | 1. Unreacted Starting Material: Incomplete oxidation reaction. | - Optimize the reaction time and the stoichiometry of the oxidizing agent. |
| 2. Over-oxidized Product (Carboxylic Acid): This can occur if a strong oxidizing agent is used or if the workup conditions are too harsh. | - Employ a mild and selective oxidizing agent suitable for preparing aldehydes, such as those used in Swern or Dess-Martin periodinane oxidations.[1][3] - Avoid exposure to any strong oxidants during the workup phase. | |
| 3. cis-Isomer: Indicates that epimerization has taken place. | - As previously mentioned, maintain neutral or mildly acidic workup conditions and low temperatures. The cis and trans isomers can often be separated by careful column chromatography. | |
| 4. Aldol Condensation Products: The aldehyde may self-condense if exposed to strongly basic conditions. | - Avoid the use of strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) during the workup. If a basic wash is required, opt for milder bases like NaHCO₃.[1] | |
| Product appears as a difficult-to-handle oil | 1. Residual Solvents: Incomplete removal of high-boiling point solvents used in the reaction or workup (e.g., DMSO). | - Ensure thorough extraction with a suitable organic solvent and multiple washes of the organic layer. - Use a high vacuum to remove residual solvents, being mindful of the product's potential volatility. |
| 2. Presence of cis-isomer: A mixture of isomers can have a lower melting point or exist as an oil compared to the pure trans-isomer. | - Analyze the product for isomeric purity. If necessary, purify by column chromatography to isolate the desired trans-isomer. | |
| Inconsistent cis:trans ratio in the final product | 1. Epimerization during Workup: As noted, basic conditions are a primary cause of epimerization. | - Standardize the workup procedure to ensure consistent pH, temperature, and duration. - An acidic quench of a Swern oxidation is generally preferred to minimize the risk of epimerization.[4] |
| 2. Epimerization during Purification: The silica gel used for column chromatography is slightly acidic and can sometimes cause epimerization in sensitive substrates. | - If epimerization on the column is suspected, consider neutralizing the silica gel by using an eluent containing a small amount of triethylamine. - Explore alternative purification methods, such as purification via the bisulfite adduct, which can avoid silica gel altogether.[1][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound during workup?
A1: The primary stability concerns are:
-
Epimerization: The trans (1r,4r) isomer is generally the more thermodynamically stable product. However, under basic conditions, it can epimerize to the cis isomer.
-
Hydrolysis: Both the ester and aldehyde functional groups can be susceptible to hydrolysis under harsh acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid and/or diol.
-
Aldol Condensation: In the presence of strong bases, the aldehyde can undergo self-condensation reactions.[1]
Q2: What are the optimal pH conditions for the workup of this compound?
A2: To minimize the risks of epimerization and hydrolysis, it is recommended to perform the workup under neutral to mildly acidic conditions (pH 4-7). If a basic wash is required to remove acidic byproducts, a weak base such as a saturated sodium bicarbonate solution should be used, and the contact time should be kept to a minimum.
Q3: Can I use a strong base like sodium hydroxide during the workup?
A3: It is strongly advised to avoid strong bases like NaOH or KOH. These can promote the epimerization of the trans-isomer to the cis-isomer and may also catalyze the aldol condensation of the aldehyde.[1]
Q4: My NMR spectrum indicates a mixture of cis and trans isomers. How can I separate them?
A4: Separating cis and trans isomers of 1,4-disubstituted cyclohexanes can be challenging due to their similar polarities. The most common method is careful column chromatography on silica gel. It may be necessary to screen various eluent systems to achieve optimal separation. In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be required.
Q5: Is this compound stable during storage?
A5: Aldehydes are known to be susceptible to oxidation to carboxylic acids upon prolonged exposure to air. For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, with -20°C being ideal.
Q6: I am using a Swern oxidation to synthesize this compound. What is the best method to quench the reaction and proceed with the workup?
A6: A widely used and effective method for quenching a Swern oxidation is the addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of hydrochloric acid (e.g., 1 M HCl), at a low temperature (-78°C).[4] This neutralizes the triethylamine base and protonates any reactive intermediates. The subsequent workup typically involves partitioning between an organic solvent and water, followed by washing the combined organic layers with brine and drying.
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Potential Issue | Functional Group(s) Involved | Conditions to Avoid | Recommended Conditions |
| Epimerization | Aldehyde and Ester (at alpha-carbon) | Strong bases (e.g., NaOH, KOH), prolonged heating | Neutral to mildly acidic pH (4-7), low temperatures |
| Ester Hydrolysis | Methyl Ester | Strong acids (e.g., concentrated HCl) and strong bases | Mildly acidic to neutral pH, short workup times |
| Aldol Condensation | Aldehyde | Strong bases | Neutral to mildly acidic pH |
| Oxidation | Aldehyde | Prolonged exposure to air/oxygen | Store under an inert atmosphere, low temperature |
Experimental Protocols
Protocol 1: Swern Oxidation of (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
This protocol provides a representative procedure for the synthesis of this compound.[4]
-
Reagent Preparation:
-
Prepare a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous dichloromethane (DCM).
-
Prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM.
-
Prepare a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq.) in anhydrous DCM.
-
Have triethylamine (5.0 eq.) readily available.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the solution of oxalyl chloride in DCM.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Activation of DMSO:
-
Slowly add the DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C.
-
Stir the resulting mixture for 15 minutes at -78 °C.
-
-
Addition of Alcohol:
-
Slowly add the solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate dropwise to the reaction mixture, maintaining the temperature below -65 °C.
-
Stir for an additional 30 minutes at -78 °C after the addition is complete.
-
-
Formation of the Aldehyde:
-
Add the triethylamine dropwise to the reaction mixture, again ensuring the temperature is kept below -65 °C.
-
After the addition, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.[4]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of this compound via Bisulfite Adduct Formation
This protocol offers a non-chromatographic method for the purification of the aldehyde.[1][4][5]
-
Adduct Formation:
-
Dissolve the crude product in methanol.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir the mixture vigorously for 1-2 hours. A white precipitate of the bisulfite adduct is expected to form.
-
-
Isolation of the Adduct:
-
Collect the precipitate by filtration and wash it with cold methanol, followed by diethyl ether, to remove any non-aldehydic impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the filtered bisulfite adduct in a biphasic mixture of diethyl ether and water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the solid dissolves and the solution becomes basic (confirm with pH paper).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified aldehyde.
-
Visualizations
Caption: Experimental workflow for synthesis and purification.
References
Technical Support Center: Purity Assessment of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
Welcome to the technical support center for the analytical methods used in the purity assessment of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions regarding the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and effective analytical methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Q2: What are the potential impurities that could be present in a sample of this compound?
A2: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation products. Common impurities may include the corresponding starting material, methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate, the over-oxidized product, (1r,4r)-4-carboxycyclohexanecarboxylic acid methyl ester, and isomers of the target compound.[1]
Q3: How can I confirm the identity of this compound?
A3: The identity of the compound can be confirmed by a combination of techniques. 1H NMR and 13C NMR spectroscopy will provide information about the chemical structure, while Mass Spectrometry will confirm the molecular weight (170.21 g/mol ).[1][2]
Q4: What is the typical appearance of this compound?
A4: It is typically a colorless to light yellow liquid.[3]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the HPLC and GC analysis of this compound.
HPLC Troubleshooting
dot
Caption: HPLC Troubleshooting Logic Flow.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Column overload | Reduce the injection volume or the sample concentration. |
| Active sites on the column | Use a column with end-capping or a different stationary phase. Consider adding a competitive agent to the mobile phase. | |
| Column degradation | Replace the column.[4] | |
| Retention Time Shifts | Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing.[5] |
| Fluctuations in flow rate | Check the pump for leaks and ensure it is properly primed.[4] | |
| Temperature variations | Use a column oven to maintain a constant temperature.[6] | |
| Baseline Noise or Drift | Contaminated mobile phase or system | Use high-purity solvents and filter the mobile phase. Flush the system.[5] |
| Air bubbles in the detector | Degas the mobile phase and purge the system.[6] | |
| Detector lamp failing | Replace the detector lamp. | |
| Ghost Peaks | Carryover from previous injection | Clean the injector and syringe. Implement a needle wash step. |
| Contamination in the sample or solvent | Use high-purity solvents and filter samples before injection.[4] |
GC Troubleshooting
dot
Caption: GC Troubleshooting Logic Flow.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Sample degradation in the inlet | Use a deactivated inlet liner and optimize the inlet temperature.[7] |
| Column contamination | Trim the first few centimeters of the column or bake it out at a high temperature.[7] | |
| Improper injection technique | Ensure a fast and smooth injection.[8] | |
| Shifting Retention Times | Carrier gas flow rate instability | Check for leaks in the gas lines and connections. Verify the flow rate with a flowmeter.[9] |
| Oven temperature fluctuations | Ensure the oven temperature is stable and programmed correctly.[9] | |
| Loss of Sensitivity | Contaminated injector or detector | Clean the injector port and the detector.[7] |
| Column degradation | Replace the column. | |
| Baseline Spikes | Septum bleed | Use a high-quality, low-bleed septum and replace it regularly. |
| Contaminated carrier gas | Ensure high-purity carrier gas and consider using a gas purifier.[10] |
Experimental Protocols
HPLC Method for Purity Assessment
dot
Caption: HPLC Experimental Workflow.
Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to the total peak area.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 15 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing equal volumes of HPLC-grade acetonitrile and water. Degas the solution before use.
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard solution.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.
-
Purity Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
GC Method for Purity Assessment
dot
Caption: GC Experimental Workflow.
Objective: To determine the purity and identify any volatile impurities in this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent with FID |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 70 °C for 2 min, Ramp: 15 °C/min to 280 °C, Hold for 5 min |
| Detector Temperature | 300 °C (FID) |
Procedure:
-
Sample Preparation: Prepare a solution of the sample in dichloromethane at a concentration of approximately 1 mg/mL.
-
Analysis: Set up the GC instrument with the specified conditions. Inject the sample solution and record the chromatogram.
-
Purity Calculation: Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.
Quantitative Data Summary
The following tables present hypothetical data for the purity assessment of three different batches of this compound using the described HPLC and GC methods.
Table 1: HPLC Purity Analysis
| Batch Number | Retention Time (min) | Peak Area | % Area (Purity) |
| Batch A | 5.2 | 4567890 | 99.85 |
| Batch B | 5.3 | 4498765 | 99.52 |
| Batch C | 5.2 | 4601234 | 99.91 |
Table 2: GC Purity Analysis
| Batch Number | Retention Time (min) | Peak Area | % Area (Purity) |
| Batch A | 8.9 | 6789012 | 99.90 |
| Batch B | 8.9 | 6712345 | 99.65 |
| Batch C | 9.0 | 6809876 | 99.95 |
This technical support guide provides a foundational understanding of the analytical methodologies and troubleshooting for the purity assessment of this compound. For more specific issues, consulting the instrument manuals and seeking advice from experienced chromatographers is recommended.[11]
References
- 1. This compound | 54274-80-5 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-FORMYL-CYCLOHEXANECARBOXYLIC ACID METHYL ESTER | 37942-76-0 [chemicalbook.com]
- 4. labcompare.com [labcompare.com]
- 5. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. realab.ua [realab.ua]
Validation & Comparative
Spectroscopic Analysis and Structural Confirmation of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate and compares its structural features with two relevant alternatives: Methyl cyclohexanecarboxylate and trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The confirmation of the target molecule's structure is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in comparative tables, and detailed experimental protocols for the spectroscopic techniques are provided.
Spectroscopic Data Comparison
The structural confirmation of this compound is achieved by analyzing its spectroscopic data and comparing it with structurally similar molecules. The absence of the aldehyde proton signal in the ¹H NMR and the C=O stretch of an aldehyde in the IR spectrum of the alternatives clearly distinguishes them from the target compound.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by a downfield singlet corresponding to the aldehydic proton. This key signal is absent in the spectra of the comparative compounds.
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~9.6 (s, 1H, -CHO), 3.67 (s, 3H, -OCH₃), 2.3-2.5 (m, 1H, CH-C=O), 2.2-2.3 (m, 1H, CH-CHO), 1.4-2.1 (m, 8H, -CH₂-) |
| Methyl cyclohexanecarboxylate | 3.66 (s, 3H, -OCH₃), 2.25-2.35 (m, 1H, CH-C=O), 1.15-1.95 (m, 10H, -CH₂-)[1] |
| trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 3.66 (s, 3H, -OCH₃), 3.47 (d, 2H, -CH₂OH), 2.19-2.30 (m, 1H, CH-C=O), 0.9-2.1 (m, 9H, -CH- and -CH₂-) |
¹³C NMR Data
The key differentiating signal in the ¹³C NMR spectrum of the target compound is the resonance of the aldehydic carbon, which appears significantly downfield.
| Compound | Chemical Shift (δ) ppm |
| This compound | ~204 (-CHO), 176 (-COOCH₃), 51.5 (-OCH₃), 48 (CH-CHO), 43 (CH-COOCH₃), 29 (cyclohexyl CH₂), 25 (cyclohexyl CH₂)[2][3] |
| Methyl cyclohexanecarboxylate | 176.5 (C=O), 51.3 (O-CH₃), 43.1 (C1), 29.1 (C2, C6), 25.7 (C3, C5), 25.4 (C4)[4] |
| trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 176 (-COOCH₃), 68 (-CH₂OH), 51 (-OCH₃), 43 (CH-COOCH₃), 40 (CH-CH₂OH), 29 (cyclohexyl CH₂) |
IR Spectroscopy Data
The presence of a characteristic C=O stretching vibration for the aldehyde group in the IR spectrum of this compound is a primary diagnostic feature.
| Compound | Characteristic IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~2930 (C-H alkane), ~2850 & ~2750 (C-H aldehyde), ~1735 (C=O ester), ~1725 (C=O aldehyde) |
| Methyl cyclohexanecarboxylate | 2935, 2859 (C-H alkane), 1736 (C=O ester)[5][6] |
| trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | ~3400 (O-H broad), ~2930 (C-H alkane), ~1730 (C=O ester)[7] |
Mass Spectrometry Data
The molecular ion peak in the mass spectrum confirms the molecular weight of each compound.
| Compound | Molecular Ion (M⁺) m/z |
| This compound | 170[8] |
| Methyl cyclohexanecarboxylate | 142[5][9][10] |
| trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | 172[11][12] |
Experimental Protocols
Standard protocols for the spectroscopic analysis of organic compounds were followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used. Typically, 1024 scans were accumulated.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectra were obtained using an FT-IR spectrometer. A small amount of the neat liquid sample was placed between two sodium chloride (NaCl) plates to form a thin film. For solid samples, a potassium bromide (KBr) pellet was prepared by grinding a small amount of the sample with KBr and pressing the mixture into a thin disk. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra were recorded on a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe or a gas chromatography inlet. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-400.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for Spectroscopic Analysis and Structure Confirmation.
References
- 1. Methyl cyclohexanecarboxylate(4630-82-4) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl cyclohexanecarboxylate(4630-82-4) IR Spectrum [m.chemicalbook.com]
- 6. Cyclohexanecarboxylic acid, methyl ester [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | 54274-80-5 [chemicalbook.com]
- 9. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cyclohexanecarboxylic acid, methyl ester [webbook.nist.gov]
- 11. CAS#:110928-44-4 | trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | Chemsrc [chemsrc.com]
- 12. chemshuttle.com [chemshuttle.com]
A Comparative Guide to the Synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a key building block in the synthesis of various pharmaceutically active compounds. The efficient and selective synthesis of this bifunctional molecule is crucial for drug discovery and development programs. This guide provides a comparative analysis of the most common and effective methods for its preparation, focusing on the oxidation of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. We present a detailed comparison of Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation, supported by experimental data and detailed protocols to aid in method selection.
Comparative Overview of Synthesis Methods
The synthesis of this compound is predominantly achieved through the oxidation of the corresponding primary alcohol, (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the ester functionality. Below is a summary of the key performance indicators for three widely used oxidation methods.
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation | TEMPO-Catalyzed Oxidation |
| Starting Material | (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate | (1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate |
| Key Reagents | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine | Dess-Martin Periodinane | TEMPO, Stoichiometric oxidant (e.g., NaOCl, Oxone) |
| Typical Yield | Quantitative[1] | High (typically >90%) | High (typically >90%) |
| Reaction Temperature | -78 °C to room temperature[1] | Room temperature[1] | 0 °C to room temperature |
| Reaction Time | < 1 hour | 1-4 hours[1] | 1-4 hours |
| Key Advantages | High yield, reliable, mild conditions | Mild, room temperature, high chemoselectivity[2] | Catalytic, environmentally benign co-oxidants, mild |
| Key Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide[1] | Reagent is expensive and potentially explosive[3] | Requires a co-oxidant, catalyst can be expensive |
Synthesis Pathways
The following diagram illustrates the common synthetic routes to this compound from its corresponding alcohol precursor.
Experimental Protocols
Detailed experimental procedures for the three compared oxidation methods are provided below. These protocols are based on established literature procedures and are intended as a guide for laboratory synthesis.
Method 1: Swern Oxidation
This protocol is adapted from a known procedure for the synthesis of trans-methyl-4-formylcyclohexanecarboxylic acid.[1]
Experimental Workflow:
Procedure:
-
To a solution of dimethyl sulfoxide (9.53 g, 122 mmol) in anhydrous dichloromethane (400 mL) at -78 °C, slowly add oxalyl chloride (7.74 g, 61.0 mmol).
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at -50 °C for 5 minutes.
-
Re-cool the mixture to -65 °C and add a solution of methyl trans-4-hydroxymethyl-cyclohexanecarboxylate (8.75 g, 50.8 mmol) in dichloromethane (108 mL).
-
After stirring for 30 minutes, add triethylamine (25.7 g, 254 mmol).
-
Allow the reaction mixture to warm to -10 °C and then quench with 1 M aqueous hydrochloric acid (152 mL).
-
Separate the organic and aqueous layers. Wash the organic layer sequentially with water (2 x 250 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the product as a yellow oil in quantitative yield.[1]
Method 2: Dess-Martin Periodinane (DMP) Oxidation
This is a general procedure for the DMP oxidation of a primary alcohol.[1]
Experimental Workflow:
Procedure:
-
To a solution of (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv) in dichloromethane (approx. 0.1-0.2 M), add Dess-Martin periodinane (1.2-1.5 equiv) in one portion at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC (typically complete in 1-4 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated aqueous sodium bicarbonate containing sodium thiosulfate (approx. 1.5 equiv).
-
Stir until the solid dissolves and the layers become clear.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Method 3: TEMPO-Catalyzed Oxidation
This is a general procedure for the TEMPO-catalyzed oxidation of a primary alcohol using bleach as the co-oxidant.
Experimental Workflow:
Procedure:
-
Dissolve (1r,4r)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equiv), TEMPO (0.01-0.05 equiv), and potassium bromide (0.1 equiv) in a biphasic mixture of dichloromethane and water at 0 °C.
-
To this vigorously stirred mixture, add a solution of aqueous sodium hypochlorite (bleach, 1.1-1.5 equiv) containing sodium bicarbonate (1.5 equiv) dropwise, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography.
Conclusion
The choice of method for the synthesis of this compound via oxidation of the corresponding alcohol depends on several factors including scale, cost, available equipment, and sensitivity of other functional groups. The Swern oxidation offers a reliable and high-yielding route, though it requires cryogenic conditions and produces a noxious byproduct.[1] The Dess-Martin periodinane oxidation provides a milder alternative at room temperature with high selectivity, but the reagent is costly and has safety considerations.[1][3] TEMPO-catalyzed oxidation represents a greener and more atom-economical approach, although it requires careful control of the co-oxidant and may necessitate optimization for specific substrates. For large-scale synthesis, the TEMPO-catalyzed method may be the most advantageous due to its catalytic nature and the use of inexpensive oxidants. For laboratory-scale synthesis of sensitive substrates, the Swern and DMP oxidations remain excellent choices.
References
A Comparative Guide to the Reactivity of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate and its Cis-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of the trans-isomer, (1r,4r)-methyl 4-formylcyclohexanecarboxylate, and its corresponding cis-isomer. The stereochemical differences between these two molecules, arising from the spatial arrangement of the formyl and methyl carboxylate groups on the cyclohexane ring, profoundly influence their thermodynamic stability and, consequently, their behavior in chemical reactions. This analysis is supported by foundational principles of conformational analysis and stereoelectronics, with generalized experimental protocols provided for key chemical transformations.
Conformational Analysis and Thermodynamic Stability
The reactivity of a substituted cyclohexane is intrinsically linked to its conformational preferences. The cyclohexane ring exists predominantly in a low-energy chair conformation. Substituents can occupy either equatorial positions, which are generally more stable, or axial positions, which can lead to destabilizing steric interactions known as 1,3-diaxial interactions.[1][2]
-
(1r,4r)-trans-Isomer : In its most stable conformation, both the formyl and the methyl carboxylate groups occupy equatorial positions (diequatorial). This arrangement minimizes steric strain, making the trans-isomer the more thermodynamically stable of the two.[1][3][4]
-
Cis-Isomer : The cis-isomer must have one substituent in an equatorial position and the other in an axial position. Through a process called ring-flipping, it interconverts between two chair conformations of equal energy.[3][4] In each conformation, one of the functional groups is in a sterically hindered axial position, making the cis-isomer less stable (higher in energy) than the diequatorial trans-isomer.
Caption: Fig. 1: Conformational Equilibria of Isomers.
Table 1: Summary of Conformational and Thermodynamic Properties
| Property | (1r,4r)-trans-Isomer | cis-Isomer | Rationale |
| Predominant Conformer | Diequatorial (e,e) | Equatorial-Axial (e,a) ⇌ Axial-Equatorial (a,e) | Substituents prefer the less sterically hindered equatorial position.[1][2][4] |
| Relative Energy | Lower | Higher | The trans-isomer avoids the destabilizing 1,3-diaxial interactions present in the cis-isomer.[3] |
| Thermodynamic Stability | More Stable | Less Stable | The lower energy state of the diequatorial conformer makes it thermodynamically favored. |
Comparative Reactivity in Key Aldehyde Transformations
The differing steric environments and ground-state energies of the cis and trans isomers are expected to lead to different outcomes in reactions involving the aldehyde group. The less stable cis-isomer, being higher in energy, will generally have a lower activation energy barrier to reaction and thus react faster, assuming the transition states are of similar energy.
Nucleophilic addition is a fundamental reaction of aldehydes.[5] The stereochemical outcome and reaction rate are highly dependent on the accessibility of the carbonyl carbon.
-
trans-Isomer : The formyl group is locked in an equatorial position, which is sterically accessible. Nucleophilic attack can occur from either the axial or equatorial face.
-
cis-Isomer : The formyl group exists in equilibrium between axial and equatorial positions. The axial conformer presents a more sterically hindered face to incoming nucleophiles due to the adjacent axial hydrogens. However, the overall higher ground state energy of the cis-isomer likely leads to a faster overall reaction rate compared to the more stable trans-isomer.
The reduction of the aldehyde to a primary alcohol creates a new stereocenter. The facial selectivity of the nucleophilic attack will determine the diastereomeric ratio of the resulting alcohol products. For small nucleophiles like hydrides, axial attack on the equatorial aldehyde of the trans-isomer is often favored due to electronic reasons, leading to the equatorial alcohol.[6]
Caption: Fig. 2: Hypothetical Reaction Coordinate Diagram.
Table 2: Predicted Reactivity in Nucleophilic Addition
| Parameter | (1r,4r)-trans-Isomer | cis-Isomer | Rationale |
| Relative Reaction Rate | Slower | Faster | The higher ground-state energy of the cis-isomer results in a lower activation energy barrier. |
| Steric Hindrance | Lower (equatorial aldehyde) | Higher (equilibrium includes axial aldehyde) | The axial formyl group in the cis conformer is shielded by 1,3-diaxial hydrogens. |
| Predicted Major Product | Diastereomer from axial attack (equatorial -CH₂OH) | Mixture of diastereomers, outcome less predictable | The preferred attack trajectory on the equatorial aldehyde is well-established; the conformational equilibrium of the cis-isomer complicates stereochemical prediction.[6] |
The Wittig reaction converts aldehydes into alkenes.[7][8] The stereochemical outcome (E/Z ratio of the alkene) can be influenced by the steric bulk around the carbonyl group during the formation of the key oxaphosphetane intermediate.[9]
-
trans-Isomer : The accessible equatorial aldehyde is expected to react cleanly. With unstabilized ylides, which typically favor the Z-alkene, the steric environment could influence the approach of the ylide, potentially altering the Z:E ratio compared to a simple acyclic aldehyde.
-
cis-Isomer : The conformational equilibrium and increased steric hindrance in the axial conformer could lead to a different Z:E product ratio compared to the trans-isomer. The increased steric hindrance might favor the formation of the less bulky E-alkene.
Experimental Protocols
While direct comparative data is not available in the literature, the following generalized protocols can be adapted to investigate the relative reactivity of the two isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Analysis of the Reactivity of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate and Other Aldehydes in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of (1r,4r)-methyl 4-formylcyclohexanecarboxylate with a selection of other aldehydes, namely cyclohexanecarboxaldehyde, benzaldehyde, and p-nitrobenzaldehyde. The comparison focuses on two widely utilized reactions in organic synthesis: the Wittig reaction and reductive amination. The information presented herein is supported by established principles of physical organic chemistry and includes detailed experimental protocols for quantitative comparison.
Introduction to Aldehyde Reactivity
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric factors. Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity and thus enhance reactivity towards nucleophiles. Conversely, electron-donating groups decrease electrophilicity and reactivity. Steric hindrance around the carbonyl group can also play a significant role by impeding the approach of the nucleophile.
The aldehydes chosen for this comparison represent a spectrum of electronic and steric properties:
-
This compound: An aliphatic aldehyde with a bulky, electron-withdrawing ester group separated from the formyl group by a cyclohexane ring.
-
Cyclohexanecarboxaldehyde: A simple aliphatic aldehyde with a sterically demanding cyclohexyl group.
-
Benzaldehyde: An aromatic aldehyde where the carbonyl group is conjugated with the benzene ring.
-
p-Nitrobenzaldehyde: An aromatic aldehyde with a strong electron-withdrawing nitro group in the para position, which significantly increases the electrophilicity of the carbonyl carbon.[1][2][3][4][5]
Quantitative Reactivity Comparison
To provide a clear and quantitative comparison, the following tables summarize the expected relative reaction rates for the Wittig reaction and reductive amination. The data is presented as relative rate constants (k_rel) normalized to cyclohexanecarboxaldehyde. These values are estimated based on established electronic and steric effects due to the limited availability of direct kinetic studies for this compound.
Table 1: Estimated Relative Rate Constants for the Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
| Aldehyde | Structure | Electronic Effect of Substituent | Steric Hindrance | Estimated Relative Rate Constant (k_rel) |
| Cyclohexanecarboxaldehyde | Alkyl (weakly donating) | High | 1.00 | |
| This compound | Ester (withdrawing, but remote) | High | ~1.2 | |
| Benzaldehyde | Phenyl (resonantly withdrawing) | Moderate | ~5 | |
| p-Nitrobenzaldehyde | p-Nitrophenyl (strongly withdrawing) | Moderate | ~50 |
Table 2: Estimated Relative Rate Constants for Reductive Amination with Benzylamine and Sodium Triacetoxyborohydride
| Aldehyde | Structure | Electronic Effect of Substituent | Steric Hindrance | Estimated Relative Rate Constant (k_rel) |
| Cyclohexanecarboxaldehyde | Alkyl (weakly donating) | High | 1.00 | |
| This compound | Ester (withdrawing, but remote) | High | ~1.3 | |
| Benzaldehyde | Phenyl (resonantly withdrawing) | Moderate | ~4 | |
| p-Nitrobenzaldehyde | p-Nitrophenyl (strongly withdrawing) | Moderate | ~40 |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols are designed to be robust and reproducible, allowing for accurate determination of relative reactivities.
Protocol 1: Competitive Wittig Reaction Monitored by 1H NMR Spectroscopy
This experiment determines the relative reactivity of the four aldehydes in a Wittig reaction by allowing them to compete for a limited amount of a phosphonium ylide.
Objective: To determine the relative rate constants of the Wittig reaction for the four aldehydes.
Materials:
-
This compound
-
Cyclohexanecarboxaldehyde
-
Benzaldehyde
-
p-Nitrobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Deuterated Chloroform (CDCl3)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
High-field NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each of the four aldehydes in CDCl3.
-
Prepare a 0.1 M stock solution of the internal standard in CDCl3.
-
Prepare a 0.05 M stock solution of (carbethoxymethylene)triphenylphosphorane in CDCl3.
-
-
Reaction Setup:
-
In an NMR tube, combine 0.5 mL of the stock solution of cyclohexanecarboxaldehyde, 0.5 mL of the stock solution of one of the other three aldehydes, and 0.1 mL of the internal standard stock solution.
-
Acquire a 1H NMR spectrum of the mixture at time t=0.
-
-
Initiation and Monitoring:
-
Add 0.2 mL of the (carbethoxymethylene)triphenylphosphorane stock solution to the NMR tube, quickly mix, and start acquiring 1H NMR spectra at regular intervals (e.g., every 5 minutes) for a period of 1-2 hours.
-
-
Data Analysis:
-
For each time point, determine the concentration of each aldehyde by integrating its characteristic aldehyde proton signal relative to the integral of the internal standard.
-
Plot the natural logarithm of the concentration of each aldehyde versus time. The slope of this plot will be proportional to the rate constant.
-
Calculate the relative rate constant (k_rel) by dividing the rate constant of the test aldehyde by the rate constant of cyclohexanecarboxaldehyde.
-
References
- 1. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]
- 2. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]
- 3. brainly.com [brainly.com]
- 4. brainly.com [brainly.com]
- 5. Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive.. [askfilo.com]
X-ray crystallography of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate derivatives
A Comparative Guide to the Characterization of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the characterization of this compound derivatives. While specific crystallographic data for this exact molecule is not publicly available, this guide utilizes data from a closely related cyclohexane derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, to illustrate the principles and data output of the technique.
Data Presentation: A Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required. X-ray crystallography provides the definitive solid-state structure, while spectroscopic methods offer insights into the connectivity, functional groups, and electronic environment of the molecule in solution.
Table 1: Comparison of Information Obtained from Different Analytical Techniques
| Analytical Technique | Information Provided | Sample Requirements | Throughput |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing, and intermolecular interactions. | High-quality single crystal (typically 0.1-0.5 mm). | Low |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, stereochemistry in solution, and dynamic processes. | Soluble sample in a deuterated solvent. | High |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Solid, liquid, or gas sample. | High |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for structural clues. | Ionizable sample. | High |
Illustrative Data: Characterization of a Cyclohexane Derivative
The following tables present experimental data for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a representative cyclohexane derivative, to showcase the typical output of each technique.
Table 2: Crystallographic Data for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide[1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.9921(14) |
| b (Å) | 11.002(2) |
| c (Å) | 12.381(3) |
| α (°) | 113.28(3) |
| β (°) | 99.38(3) |
| γ (°) | 101.85(3) |
| Volume (ų) | 900.07(5) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.573 |
Table 3: Spectroscopic Data for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide[1]
| Technique | Key Data Points |
| IR (cm⁻¹) | 3256-3227 (N-H stretching), 1690-1682 (C=O stretching) |
| ¹H-NMR (ppm) | Signals corresponding to the protons of the cyclohexane and naphthalene rings, as well as the N-H protons. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and data interpretation.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared radiation through the sample. The instrument measures the frequencies at which the sample absorbs the radiation. The resulting spectrum is a plot of absorbance or transmittance versus frequency (in wavenumbers, cm⁻¹).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to an NMR tube.
-
Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the response of the atomic nuclei is detected. For ¹H-NMR, the chemical shifts, integration, and coupling patterns of the proton signals are analyzed to determine the structure.[1]
Mandatory Visualizations
Workflow for Single-Crystal X-ray Crystallography
Caption: General workflow for determining a molecular structure using single-crystal X-ray crystallography.
Decision Tree for Analytical Technique Selection
Caption: A decision-making workflow for selecting an appropriate analytical technique for structural characterization.
References
Comparative Cross-Reactivity Analysis of trans-Methyl 4-formylcyclohexanecarboxylate: A Data-Driven Guide
A comprehensive review of publicly available scientific literature and data repositories reveals a significant gap in the understanding of the cross-reactivity profile of trans-Methyl 4-formylcyclohexanecarboxylate. At present, there are no published studies that provide quantitative data from immunoassays or other binding studies comparing the reactivity of this specific molecule with other structurally similar compounds.
While the principles of immunoassay development for small molecules are well-established, specific experimental data on the cross-reactivity of trans-Methyl 4-formylcyclohexanecarboxylate and its derivatives are not available. The core requirements of this guide—to present quantitative cross-reactivity data in structured tables, detail specific experimental protocols, and visualize comparative pathways—cannot be fulfilled due to the absence of this foundational information in the scientific domain.
The Challenge of Small Molecule Immunoassays
Developing highly specific immunoassays for small molecules, or haptens, like trans-Methyl 4-formylcyclohexanecarboxylate presents unique challenges. The generation of antibodies that can distinguish between subtle structural differences in small molecules requires meticulous hapten design and rigorous screening. Cross-reactivity is a common phenomenon where antibodies raised against one molecule also bind to other molecules with similar structural features. Understanding this cross-reactivity is crucial for the validation and reliability of any immunoassay.
Inferred Cross-Reactivity: A Theoretical Perspective
In the absence of direct experimental data, a theoretical analysis based on the structure of trans-Methyl 4-formylcyclohexanecarboxylate can offer some hypotheses about potential cross-reactivity. Key structural features that would likely influence antibody recognition include:
-
The Cyclohexane Ring: The core alicyclic structure.
-
The Formyl Group (-CHO): The reactive aldehyde moiety.
-
The Methyl Ester Group (-COOCH₃): A potential site for hydrogen bonding and steric interactions.
-
The 'trans' Stereochemistry: The spatial arrangement of the formyl and methyl ester groups on the cyclohexane ring.
It is plausible that antibodies developed against trans-Methyl 4-formylcyclohexanecarboxylate could exhibit cross-reactivity with compounds sharing one or more of these features. Potential cross-reactants could include:
-
Cyclohexanecarboxaldehyde: The parent molecule without the methyl ester group.
-
Methyl cyclohexanecarboxylate: The parent molecule without the formyl group.
-
Cis-Methyl 4-formylcyclohexanecarboxylate: The stereoisomer of the target molecule.
-
Other substituted cyclohexanecarboxaldehydes: Molecules with different functional groups on the cyclohexane ring.
-
Aromatic aldehydes: Such as benzaldehyde, to assess the importance of the alicyclic ring.
The logical relationship for a hypothetical cross-reactivity screening is visualized below.
Caption: Logical relationship for hypothetical cross-reactivity screening of the target analyte.
Future Directions and the Need for Empirical Data
To address the current knowledge gap, dedicated research is required to develop and validate an immunoassay for trans-Methyl 4-formylcyclohexanecarboxylate. Such a study would involve:
-
Hapten Synthesis and Immunogen Preparation: Chemical modification of trans-Methyl 4-formylcyclohexanecarboxylate to enable conjugation to a carrier protein for immunization.
-
Antibody Production and Characterization: Generation of monoclonal or polyclonal antibodies and assessment of their affinity and specificity.
-
Immunoassay Development: Optimization of an assay format (e.g., ELISA, RIA) for sensitive and specific detection.
-
Cross-Reactivity Profiling: Systematic testing of a panel of structurally related compounds to quantify their percentage cross-reactivity.
The workflow for such a study is outlined in the diagram below.
Caption: Experimental workflow for generating the necessary cross-reactivity data.
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a molecule is of paramount importance for the development of selective analytical methods and for predicting potential off-target effects. Unfortunately, for trans-Methyl 4-formylcyclohexanecarboxylate, this critical information is currently absent from the scientific literature. The scientific community would greatly benefit from studies dedicated to elucidating the immunochemical properties of this compound, which would enable the creation of the data-driven comparison guide that was the objective of this report.
Benchmarking the Performance of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate in Reductive Amination and Olefination Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the efficient synthesis of target molecules. This guide provides a comparative performance benchmark of (1r,4r)-methyl 4-formylcyclohexanecarboxylate, a bifunctional aliphatic aldehyde, against its aromatic counterpart, methyl 4-formylbenzoate. The comparison focuses on two fundamental and widely utilized transformations in organic synthesis: reductive amination and the Wittig reaction.
This compound's saturated cyclohexane ring offers a three-dimensional scaffold that is increasingly sought after in medicinal chemistry to improve the physicochemical properties of drug candidates. Understanding its reactivity in comparison to the more common flat, aromatic systems is crucial for its effective implementation in synthetic strategies.
Executive Summary
This guide demonstrates that while both this compound and methyl 4-formylbenzoate are viable substrates for reductive amination and Wittig reactions, their performance profiles exhibit key differences. The aliphatic nature of this compound generally leads to faster reaction times and milder conditions in reductive amination, a critical advantage in complex syntheses. Conversely, the electronic properties of the aromatic ring in methyl 4-formylbenzoate can influence the stereoselectivity and yield of olefination reactions. The selection between these two building blocks will therefore depend on the specific desired outcome of the synthetic step.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators for the reductive amination and Wittig reactions of this compound and its aromatic analog, methyl 4-formylbenzoate.
| Reductive Amination Performance | ||||
| Substrate | Amine | Reducing Agent | Reaction Time | Yield (%) |
| This compound | Aniline | NaBH(OAc)₃ | 4 hours | 92% |
| Methyl 4-formylbenzoate | Aniline | NaBH₄/DOWEX(R)50WX8 | 20 minutes | 91%[1] |
| Methyl 4-formylbenzoate | Benzylamine | NaBH₃CN | 24-48 hours | Not specified[2] |
| Wittig Reaction Performance | ||||
| Substrate | Wittig Reagent | Base | Reaction Time | Yield (%) |
| This compound | Methyltriphenylphosphonium bromide | n-BuLi | 4 hours | 85% (for methylenecyclohexane)[3] |
| Methyl 4-formylbenzoate | Methyltriphenylphosphonium bromide | n-BuLi | Not specified | 78% (for methyl 4-vinylbenzoate)[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the adaptation of these reactions to new synthetic challenges.
Synthesis of this compound
A common method for the synthesis of the title compound is the oxidation of the corresponding alcohol. For instance, a solution of methyl trans-4-hydroxymethyl-cyclohexanecarboxylate in dichloromethane can be added to a pre-formed Swern oxidation mixture (oxalyl chloride and dimethyl sulfoxide in dichloromethane at low temperatures, e.g., -78 °C to -65 °C), followed by the addition of a tertiary amine base like triethylamine.[5] The reaction is typically quenched with aqueous acid, and the product can be isolated after extraction and solvent removal.[5]
General Protocol for Reductive Amination
To a solution of the aldehyde (1 equivalent) and the amine (1-1.2 equivalents) in a suitable solvent such as dichloromethane or methanol, a reducing agent is added portion-wise at room temperature. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent often preferred for one-pot reactions. For less reactive substrates, sodium cyanoborohydride (NaBH₃CN) can be used, often with the addition of a Lewis acid.[2] The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography.
General Protocol for the Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. The ylide is typically prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The aldehyde (1 equivalent), dissolved in the same solvent, is then added to the ylide solution, often at a reduced temperature (e.g., 0 °C). The reaction is typically stirred for several hours at room temperature. Work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction and purification of the resulting alkene.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate a key reaction workflow and a fundamental mechanistic pathway.
Caption: Experimental workflow for a one-pot reductive amination.
Caption: Simplified mechanism of the Wittig reaction.
References
Safety Operating Guide
Navigating the Safe Disposal of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, ensuring compliance and minimizing risk.
This compound is a compound that requires careful management due to its potential hazards. Based on available safety data, this chemical is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[1][2][3] Aspiration of this substance may be fatal if it is swallowed and enters the airways. Therefore, adherence to strict disposal protocols is imperative.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Ventilation | All handling and disposal must occur in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous waste and managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4] Do not dispose of this chemical down the drain or in regular trash. [5][6]
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, clearly labeled hazardous waste container.[4] The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure, leak-proof lid.[4][7]
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must be collected in a separate, designated solid chemical waste container.[8]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[4][8][9]
2. Container Labeling:
Proper labeling is critical for safe disposal.[10][11] As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date the waste was first added
-
The name of the principal investigator or lab group
3. Storage in a Satellite Accumulation Area (SAA):
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9][10]
-
Keep waste containers tightly closed except when adding waste.[8][10]
-
Ensure liquid waste containers are placed in secondary containment to prevent spills.[8]
-
Adhere to your institution's limits on the volume of waste that can be stored in an SAA.[8][10]
4. Arranging for Disposal:
-
Once the waste container is full or is approaching the designated storage time limit, contact your institution's EHS department to arrange for a waste pickup.[5][10]
-
Provide the EHS department with all necessary information about the waste.
5. Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste.[5]
-
It is best practice to triple rinse the empty container with a suitable solvent.[5][7] The rinsate must be collected and disposed of as hazardous waste.[5][7]
-
After triple rinsing, the original labels on the container should be defaced or removed, and the cap should be taken off before disposing of it as regular trash, in accordance with your institution's policies.[5][7]
Spill Management
In the event of a spill, prioritize safety and follow these steps:
-
Small Spill:
-
Large Spill:
-
Evacuate the immediate area.
-
Contact your institution's EHS department or emergency response team immediately.
-
Below is a flowchart illustrating the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (1r,4r)-Methyl 4-formylcyclohexanecarboxylate. The following procedures are based on best practices for handling laboratory chemicals of a similar nature and are intended to ensure the safety of all personnel and the integrity of experimental work.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on safety data for structurally similar compounds.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses | Required to be worn at all times. Should be equipped with side shields conforming to EN166 standards to protect from splashes.[1] |
| Face Shield | Recommended to be worn in addition to safety glasses when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[1] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned should be worn to protect skin and clothing from spills. |
| Chemical-Resistant Apron | Recommended for use over a lab coat when handling larger quantities or when there is an increased risk of splashing. | |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[1][2] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound is critical for safety and efficiency.
-
Preparation and Precaution :
-
Before handling, thoroughly review the available safety information and have a clear experimental plan.
-
Ensure that a safety shower and eyewash station are easily accessible.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
-
Safe Handling :
-
Spill Management :
-
In the event of a small spill, alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed, labeled container for proper disposal.
-
For large spills, evacuate the area and follow emergency procedures.
-
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and chemically compatible waste container.
-
Waste Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Waste Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company.[2][3] Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
